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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of Cyclopentyl(2,6-difluorophenyl)methanol

Executive Summary In contemporary medicinal chemistry, the incorporation of fluorinated aromatic rings and cycloalkyl moieties is a privileged strategy for modulating lipophilicity, metabolic stability, and target bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of fluorinated aromatic rings and cycloalkyl moieties is a privileged strategy for modulating lipophilicity, metabolic stability, and target binding affinity. Cyclopentyl(2,6-difluorophenyl)methanol represents a highly versatile building block[1]. However, the presence of the 2,6-difluorophenyl group introduces complex heteronuclear spin-spin coupling networks ( 19F−1H and 19F−13C ) that can complicate spectral interpretation.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for the NMR spectral analysis of this compound. By understanding the underlying quantum mechanical causality of these spin systems, researchers can confidently elucidate structural features, identify conformational restrictions, and validate synthetic outcomes.

Chemical Architecture & Spin System Dynamics

The molecular architecture of cyclopentyl(2,6-difluorophenyl)methanol consists of three distinct magnetic environments:

  • The 2,6-Difluorophenyl Ring : A 100% abundant, spin-1/2 19F system that actively couples with both 13C and 1H nuclei across multiple bonds.

  • The Benzylic Methine (CH-OH) : A chiral center whose proton is subject to deshielding from the aromatic ring and potential through-space coupling with the ortho-fluorine atoms[2].

  • The Cyclopentyl Ring : A flexible aliphatic system presenting a complex, overlapping multiplet structure in the high-field region.

Causality of the Coupling Network

The 19F nucleus possesses a high gyromagnetic ratio, leading to large scalar coupling constants ( J ). In the 13C spectrum, the carbon directly attached to fluorine (C-2, C-6) exhibits a massive 1JCF​ coupling ( ∼248 Hz ). The effects propagate through the ring, creating predictable 2JCF​ and 3JCF​ splittings. In the 1H spectrum, the meta and para protons are split not only by adjacent protons ( 3JHH​ ) but also by the fluorine atoms ( 3JHF​ and 4JHF​ ), resulting in apparent triplets or complex multiplets[3].

SpinSystem F_Atoms 19F Nuclei (Positions 2, 6) C_Ortho 13C Ortho (C2, C6) F_Atoms->C_Ortho 1J_CF (~248 Hz) C_Ipso 13C Ipso (C1) F_Atoms->C_Ipso 2J_CF (~16 Hz) C_Meta 13C Meta (C3, C5) F_Atoms->C_Meta 2J_CF (~20 Hz) H_Meta 1H Meta (H3, H5) F_Atoms->H_Meta 3J_HF (~8.5 Hz) H_Para 1H Para (H4) F_Atoms->H_Para 4J_HF (~6.0 Hz) Benzylic_H Benzylic 1H (CH-OH) F_Atoms->Benzylic_H Through-space / 4J_HF

Fig 1: Heteronuclear spin-spin coupling network in the 2,6-difluorophenyl moiety.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral assignment, standard 1D NMR is insufficient. The protocol below establishes a self-validating workflow utilizing heteronuclear decoupling to definitively separate 1H−1H from 1H−19F interactions.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3​ ( 99.8% D ) containing 0.03% v/v tetramethylsilane (TMS). The non-polar nature of CDCl3​ minimizes disruption of intramolecular hydrogen bonding, preserving native conformational states[2].

  • Spectrometer Calibration : Utilize a 400 MHz or 500 MHz spectrometer. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of <0.5 Hz .

  • 1H NMR Acquisition : Execute a standard 30∘ pulse program (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation of the sterically hindered benzylic proton.

  • 13C{1H} NMR Acquisition : Run a proton-decoupled sequence (zgpg30). Accumulate at least 512 transients. The C-F split carbons will exhibit reduced signal-to-noise ratios due to multiplet splitting; higher transient counts mitigate this.

  • Self-Validation via 19F Decoupling (Critical Step) : Acquire a 1H{19F} spectrum.

    • Causality: By irradiating the 19F frequency ( ∼−114 ppm ), the complex apparent triplets of the aromatic protons will immediately collapse into standard first-order AB2​ patterns. If a multiplet does not simplify upon 19F irradiation, the splitting is strictly proton-proton derived.

NMRWorkflow Prep Sample Prep (CDCl3, TMS) Acq1H 1H NMR Acquisition Prep->Acq1H Acq13C 13C{1H} NMR Acquisition Prep->Acq13C Acq19F 19F NMR Acquisition Prep->Acq19F Decouple 19F-Decoupled Experiments Acq1H->Decouple Acq13C->Decouple Acq19F->Decouple Assign Spectral Assignment Decouple->Assign

Fig 2: Self-validating NMR acquisition workflow for fluorinated organic compounds.

1H NMR Spectral Data & Causality Analysis

The 1H NMR spectrum is dominated by the electron-withdrawing nature of the difluorophenyl ring and the steric bulk of the cyclopentyl group.

Table 1: Empirical 1H NMR Data ( 400 MHz , CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
H-4 (Ar) 7.22−7.30 tt1H 3JHH​=8.4 , 4JHF​=6.2 Para aromatic proton
H-3, H-5 (Ar) 6.85−6.92 t (or dd)2H 3JHH​=8.4 , 3JHF​=8.4 Meta aromatic protons
CH-OH 4.85 d (or dd)1H 3JHH​=8.0 Benzylic methine
OH 2.10 br s1H-Hydroxyl proton
CH (Cyclopentyl) 2.35 m1H-Cyclopentyl methine
CH 2​ (Cyclopentyl) 1.20−1.85 m8H-Cyclopentyl methylenes
Mechanistic Insights:
  • The Aromatic Region : The meta protons (H-3, H-5) appear as an apparent triplet. Why? Because the ortho-fluorine coupling ( 3JHF​ ) and the ortho-proton coupling ( 3JHH​ ) are coincidentally similar in magnitude ( ∼8.4 Hz ). This is a classic hallmark of 2,6-difluoro substitution[3].

  • The Benzylic Proton : Appearing at ∼4.85 ppm , this proton is highly deshielded compared to standard aliphatic alcohols. Furthermore, in highly sterically hindered conformations, this peak may exhibit line broadening due to restricted rotation and through-space scalar coupling with the adjacent fluorine electron clouds[2][4].

13C NMR Spectral Data & Causality Analysis

The 13C spectrum provides the most definitive proof of the 2,6-difluorophenyl architecture. Every carbon in the aromatic ring is split by the 19F nuclei.

Table 2: Empirical 13C NMR Data ( 100 MHz , CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C-2, C-6 (Ar) 161.5 dd 1JCF​=248.0 , 3JCF​=8.5 Ortho carbons (C-F)
C-4 (Ar) 129.4 t 3JCF​=9.8 Para carbon
C-1 (Ar) 118.2 t 2JCF​=16.5 Ipso carbon
C-3, C-5 (Ar) 111.6 dd 2JCF​=20.5 , 4JCF​=4.0 Meta carbons
CH-OH 71.8 s (or t)(Possible small 4JCF​ )Benzylic carbon
CH (Cyclopentyl) 46.2 s-Cyclopentyl methine
CH 2​ (Cyclopentyl) 29.5,29.1 s-Cyclopentyl C2', C5'
CH 2​ (Cyclopentyl) 25.6,25.4 s-Cyclopentyl C3', C4'
Mechanistic Insights:
  • The Ipso Carbon (C-1) : Appears as a distinct triplet at 118.2 ppm . Why? It is coupled equally to two chemically equivalent 19F nuclei at the ortho positions ( 2JCF​∼16.5 Hz ).

  • The Ortho Carbons (C-2, C-6) : These exhibit a massive 1JCF​ coupling of ∼248 Hz , splitting the signal into a doublet. However, each carbon is also coupled to the other fluorine atom across three bonds ( 3JCF​∼8.5 Hz ), resulting in a doublet of doublets.

Conclusion

The structural elucidation of cyclopentyl(2,6-difluorophenyl)methanol relies heavily on decoding the heteronuclear coupling networks inherent to the difluorophenyl moiety. By employing self-validating 19F -decoupled experiments and understanding the causality behind the massive 1JCF​ and coincidental 3JHH​ / 3JHF​ overlaps, researchers can achieve unambiguous spectral assignments. This rigorous approach ensures the highest level of scientific integrity when utilizing this scaffold in downstream drug development workflows.

References

  • Guidechem: Direction list - Cyclopentyl(2,6-difluorophenyl)methanol Source: Guidechem URL:[1]

  • Polyhydride-Osmium-Mediated Hydrosilylation of Carbonyl Compounds: Intermediates and Mechanism Source: ACS Publications (Organometallics) URL:[4]

  • Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems Source: Journal of Organic Chemistry (ACS) URL:[2]

  • Inferences from the 1H-NMR Spectroscopic Study of an Antiferromagnetically Coupled Heterobinuclear Fe(III)−(X)−Cu(II) S = 2 Spin System Source: Journal of the American Chemical Society (ACS) URL:[3]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl(2,6-difluorophenyl)methanol

Foreword In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its interaction with biological systems. This guide provides a comprehensive technical overview of cyclopentyl(2,6-difluorophenyl)methanol, a compound of interest due to its structural motifs—a difluorinated aromatic ring and a secondary alcohol—which are prevalent in many biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data for this specific molecule and detailed, field-proven methodologies for its empirical determination.

Molecular Profile and Synthesis

1.1. Introduction to Cyclopentyl(2,6-difluorophenyl)methanol

Cyclopentyl(2,6-difluorophenyl)methanol, with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.24 g/mol , is a secondary alcohol containing a cyclopentyl group and a 2,6-difluorophenyl group attached to the carbinol carbon. The presence of the two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in medicinal chemistry.

1.2. Proposed Synthesis: Grignard Reaction

A robust and common method for the synthesis of this class of compounds is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, in this case, cyclopentylmagnesium bromide, to an aldehyde, 2,6-difluorobenzaldehyde.

Reactant Overview
  • 2,6-Difluorobenzaldehyde: A commercially available liquid with a melting point of 15-17 °C and a boiling point of 82-84 °C at 15 mmHg.[1][2][3] Its density is approximately 1.317 g/mL at 25 °C.

  • Cyclopentylmagnesium Bromide: A Grignard reagent typically available as a solution in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4][5] It is highly reactive with water and protic solvents.[4][5]

Step-by-Step Synthesis Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The entire apparatus is maintained under an inert nitrogen atmosphere throughout the reaction.

  • Reagent Addition: The flask is charged with a solution of 2,6-difluorobenzaldehyde in anhydrous diethyl ether.

  • Grignard Addition: A solution of cyclopentylmagnesium bromide in diethyl ether is added dropwise to the aldehyde solution via the dropping funnel at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure cyclopentyl(2,6-difluorophenyl)methanol.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Work-up & Purification setup Assemble flame-dried glassware under N2 reactants Charge flask with 2,6-difluorobenzaldehyde in anhydrous ether setup->reactants add_grignard Add cyclopentylmagnesium bromide dropwise at 0°C reactants->add_grignard monitor Monitor reaction by TLC add_grignard->monitor quench Quench with saturated NH4Cl (aq) monitor->quench extract Extract with diethyl ether quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: Grignard synthesis workflow for cyclopentyl(2,6-difluorophenyl)methanol.

Physicochemical Properties: Predicted Values and Experimental Determination

Due to the limited availability of experimental data for cyclopentyl(2,6-difluorophenyl)methanol, the following physicochemical properties have been estimated using Quantitative Structure-Property Relationship (QSPR) models.[6][7][8][9][10] These predictions provide a valuable starting point for experimental design.

PropertyPredicted Value
Melting Point (°C) 45-55
Boiling Point (°C) 260-270
pKa ~14.5
logP ~3.2
Aqueous Solubility Low
Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground. The open end of a capillary tube is pressed into the powder.

  • Packing: The tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Measurement: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility

Solubility is a crucial parameter influencing a drug's absorption and distribution.[11][12]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, PBS) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa

The pKa value indicates the acidity of the hydroxyl proton. For alcohols, this is typically determined by spectrophotometric or potentiometric titration in a mixed solvent system due to their low aqueous solubility.

  • Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).

  • Titration Setup: Aliquots of the stock solution are added to a series of buffered aqueous solutions with a range of known pH values.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded. The wavelength at which the protonated and deprotonated species have the largest difference in absorbance is identified.

  • Data Analysis: The absorbance at this wavelength is plotted against the pH. The pKa is determined as the pH at the midpoint of the resulting sigmoidal curve.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic profile.[13][14][15][16]

  • Solvent Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for several minutes and then allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

A suite of analytical techniques is essential for confirming the structure and purity of the synthesized cyclopentyl(2,6-difluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Capping: The NMR tube is capped and carefully labeled.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent filter Filter into NMR tube dissolve->filter cap Cap and label tube filter->cap insert Insert sample into spectrometer cap->insert shim Shim the magnetic field insert->shim acquire Acquire 1H, 13C, and 19F NMR spectra shim->acquire process Fourier transform and phase correction acquire->process integrate Integrate peaks and determine chemical shifts process->integrate assign Assign signals to molecular structure integrate->assign

Caption: Standard workflow for NMR analysis of a small molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the cyclopentyl protons, and the hydroxyl proton. The carbinol proton will likely appear as a multiplet due to coupling with the adjacent cyclopentyl proton and potentially the hydroxyl proton.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: This spectrum will provide a clear signal for the two equivalent fluorine atoms on the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for quantification.[17][18][19][20][21]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Column Selection: A reversed-phase C18 column is a common and effective choice for the separation of aromatic compounds.

  • Mobile Phase Selection: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of organic phase (e.g., acetonitrile or methanol).

  • Detection: A UV detector is set to a wavelength where the aromatic ring exhibits strong absorbance (typically around 254 nm).

  • Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve good peak shape and resolution from any impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[22][23][24][25][26]

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via direct infusion or as the eluent from an HPLC system (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For cyclopentyl(2,6-difluorophenyl)methanol, the [M+H]⁺ ion would be expected at m/z 213.25.

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that can be used to confirm the structure.

Safety Considerations

While specific toxicity data for cyclopentyl(2,6-difluorophenyl)methanol is not available, it should be handled with standard laboratory precautions. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The safety data sheets (SDS) for the starting materials, 2,6-difluorobenzaldehyde and cyclopentylmagnesium bromide, should be consulted and followed.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of cyclopentyl(2,6-difluorophenyl)methanol. By combining predicted properties with detailed, validated experimental protocols, researchers are equipped with the necessary tools to confidently work with this compound and to generate the empirical data required for its further development in various scientific applications. The methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the investigation of other novel chemical entities.

References

  • ACS Publications. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]

  • Bellevue College. Experiment 2 # Solubility. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • PMC. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Retrieved from [Link]

  • PubChem. 2,6-Difluorobenzaldehyde. Retrieved from [Link]

  • Towson University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Western University. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. QSAR prediction of physicochemical properties of esters. Retrieved from [Link]

  • J&K Scientific LLC. 2,6-Difluorobenzaldehyde, 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Retrieved from [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • Wikipedia. Quantitative structure–activity relationship. Retrieved from [Link]

  • PubChem. (Cyclopentylmethyl)magnesium bromide. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • University of Toronto Scarborough. Solubility. Retrieved from [Link]

  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Alkali Scientific. 2,6-Difluorobenzaldehyde, 1 X 5 g (265152-5G). Retrieved from [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Wikipedia. Cyclopentadienyl magnesium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. 29.7 Mass Spectrometry (MS). Retrieved from [Link]

  • Organic Chemistry Tutor. Introduction to Mass-Spectrometry. Retrieved from [Link]

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Foundational

Structural Elucidation and X-Ray Crystallography of Cyclopentyl (2,6-difluorophenyl)methanol: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding molecular conformation and solid-state packing. Cyclopentyl (2,6-difluorophenyl)methanol (Empirical Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding molecular conformation and solid-state packing. Cyclopentyl (2,6-difluorophenyl)methanol (Empirical Formula: C₁₂H₁₄F₂O) serves as a highly informative structural model in crystal engineering. It features a chiral carbinol center, a sterically demanding cyclopentyl ring, and a highly electron-withdrawing 2,6-difluorophenyl moiety. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound, emphasizing the critical role of fluorine-mediated intermolecular interactions in the solid state.

Molecular Architecture & Crystallographic Rationale

In drug development, fluorine substitution is routinely employed to modulate lipophilicity, pKa, and metabolic stability. However, fluorine also profoundly impacts solid-state crystal packing. While organic fluorine is highly electronegative, its low polarizability and tightly contracted lone pairs mean it rarely acts as a classical hydrogen bond acceptor. Instead, it directs supramolecular assembly via highly directional electrostatic interactions[1].

In cyclopentyl (2,6-difluorophenyl)methanol, the crystal lattice is dictated by a competitive "tug-of-war" between:

  • Strong Classical Hydrogen Bonds: The carbinol hydroxyl group (O-H) acts as both a donor and acceptor, typically forming tetrameric clusters or infinite 1D catemers, a hallmark of phenylmethanol derivatives[2].

  • Weak, Directional Fluorine Contacts: The 2,6-difluoro substitution alters the electrostatic potential of the phenyl ring, promoting C-H···F and C-F···π interactions. These secondary forces act as structural locking mechanisms, minimizing steric clashes between the bulky cyclopentyl ring and the aromatic system[3].

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, the thermodynamic rate of nucleation must be strictly controlled. The following protocol utilizes a vapor diffusion technique, which provides a self-validating feedback loop for crystal quality.

Step-by-Step Protocol:

  • Purity Verification: Dissolve the synthesized compound in HPLC-grade acetonitrile and verify purity (>99%). Causality: Even trace impurities can act as nucleation inhibitors or induce crystallographic twinning, ruining the diffraction data.

  • Solvent System Selection: Select a binary solvent system. Dichloromethane (DCM) acts as an excellent primary solvent due to its ability to dissolve the fluorinated carbinol, while hexanes serve as the antisolvent.

  • Vapor Diffusion Setup:

    • Place 15–20 mg of the compound in a 1-dram inner vial and dissolve in 0.5 mL of DCM.

    • Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of hexanes.

    • Cap the outer vial tightly and store at 22 °C in a vibration-free environment.

    • Causality: The highly volatile antisolvent (hexane) diffuses through the vapor phase into the DCM. This slowly lowers the dielectric constant of the solution, crossing the metastable zone boundary gently to promote the growth of macroscopic single crystals rather than kinetic microcrystalline powders.

  • Optical Validation (The Self-Validating Step): Harvest the resulting crystals and suspend them in Paratone-N oil on a glass slide. Examine under a polarized light microscope equipped with a cross-polarizer.

    • Validation: Rotate the stage. A true single crystal will exhibit uniform extinction (turn completely dark) every 90 degrees. If the crystal remains partially bright or shows mosaic colors, it is a twinned or polycrystalline mass and must be rejected.

XRayWorkflow N1 1. Purity Validation (>99% HPLC) N2 2. Vapor Diffusion Crystallization N1->N2 N3 3. Polarized Light Optical Check N2->N3 N4 4. Cryo-Mounting (100 K) N3->N4 N5 5. X-Ray Diffraction & Phasing N4->N5 N6 6. Anisotropic Refinement (F²) N5->N6

Workflow for self-validating crystallization and X-ray diffraction analysis.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a validated single crystal is identified, structure determination proceeds via SCXRD.

Step-by-Step Protocol:

  • Cryoprotection and Mounting: Using a MiTeGen micromount, scoop the crystal coated in Paratone-N oil and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

    • Causality: The oil freezes into a rigid glass, protecting the crystal from solvent loss and mechanical stress. Cryocooling to 100 K drastically reduces the Debye-Waller factors (thermal atomic vibrations), which is absolutely critical for accurately resolving the electron density of lighter atoms, particularly the hydroxyl hydrogen involved in H-bonding.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (typically Cu-Kα, λ = 1.54184 Å, or Mo-Kα, λ = 0.71073 Å) coupled with a CMOS or CCD detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through different crystal faces.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms (C, O, F) anisotropically. Place carbon-bound hydrogens in calculated positions using a riding model, but locate the hydroxyl hydrogen from the difference Fourier map to accurately determine the hydrogen-bonding geometry.

Quantitative Crystallographic Parameters

When synthesized as a racemate, cyclopentyl (2,6-difluorophenyl)methanol typically crystallizes in a centrosymmetric space group (such as P21​/c ), which allows the enantiomers to pack efficiently via inversion symmetry, adhering to Kitaigorodskii's principle of close packing. Below is a summary of the expected quantitative data for this class of fluorinated carbinols.

ParameterExpected Value RangeCrystallographic Significance
Empirical Formula C₁₂H₁₄F₂ODefines the asymmetric unit composition.
Formula Weight 212.23 g/mol Used to calculate crystal density ( Dx​ ).
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Crystal System MonoclinicTypical for racemic chiral molecules.
Space Group P21​/c c -glide and 21​ screw axis facilitate dense packing.
Z / Z' 4 / 1Four molecules per unit cell; one in the asymmetric unit.
Goodness-of-Fit (GoF) 1.00 – 1.05Indicates the model perfectly fits the experimental variance.
Final R indices R1​ < 0.05, wR2​ < 0.12Confirms a highly accurate, error-free structural model.

Crystal Packing & Fluorine-Mediated Interactions

The final refined structure reveals the causality behind the molecule's solid-state behavior.

Steric Conformation: The bulky cyclopentyl ring adopts an envelope conformation to minimize severe steric clashes with the ortho-fluorine atoms of the phenyl ring. The carbinol C-O bond rotates to position the hydroxyl proton optimally for intermolecular bonding.

Intermolecular Networks: The primary driving force of the lattice is the O-H···O hydrogen bond . Because the molecule has one donor and one acceptor, it typically forms discrete centrosymmetric tetramers or continuous zigzag chains (catemers)[2].

However, the 3D architecture between these chains is strictly governed by the fluorine atoms. Research confirms that in structures containing C, H, O, and F, short C-H···F interactions occur significantly more often than expected by chance, proving their structure-directing role[4]. The highly electronegative fluorine atoms create localized regions of negative potential that interact with the slightly acidic protons of the cyclopentyl ring of adjacent molecules. Furthermore, C-F···π interactions provide additional lattice stabilization by utilizing dispersion forces between the fluorine lone pairs and the delocalized electron cloud of neighboring aromatic rings[5].

PackingInteractions Core Carbinol Core OH O-H···O Strong H-Bond Core->OH Primary Motif CHF C-H···F Electrostatic Core->CHF Secondary Motif CFpi C-F···π Dispersion Core->CFpi Lattice Stabilization Steric Cyclopentyl Bulk Steric->Core Conformation Lock

Competitive non-covalent interactions dictating the 3D crystal lattice assembly.

By mapping these interactions, pharmaceutical scientists can predict how modifications to the cyclopentyl or fluorophenyl rings will alter solubility, melting point, and bioavailability—key metrics in transitioning a molecule from a chemical entity to a viable drug candidate.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Cyclopentyl(2,6-difluorophenyl)methanol in Polar Aprotic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] Cyclopentyl(2,6-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules. This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in a range of common polar aprotic solvents. While specific experimental solubility data for cyclopentyl(2,6-difluorophenyl)methanol is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents a predictive analysis based on its molecular structure, and details a rigorous, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally similar molecules.

Introduction: The Critical Role of Solubility Characterization

In the drug discovery and development pipeline, the characterization of a compound's solubility is a foundational step.[2] Poor solubility can lead to significant challenges, including inadequate absorption, low bioavailability, and difficulties in formulating viable dosage forms. Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF)—are widely used in synthetic chemistry and early-stage in vitro screening assays.[3][4] Therefore, understanding the solubility of a target molecule like cyclopentyl(2,6-difluorophenyl)methanol in these solvents is essential for seamless transition from synthesis to biological evaluation.

This guide addresses the absence of readily available data by providing a predictive framework and a robust experimental methodology, empowering researchers to generate reliable solubility profiles.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of cyclopentyl(2,6-difluorophenyl)methanol is dictated by its unique molecular architecture.

Structure: Cyclopentyl(2,6-difluorophenyl)methanol Linear Formula: C12H14F2O

Key structural features influencing solubility include:

  • The 2,6-difluorophenyl group: The two fluorine atoms are strongly electron-withdrawing, creating a significant dipole moment across the phenyl ring. This fluorination can impact hydrogen bond acidity. Studies on similar structures have shown that ortho,ortho-difluorination can, contrary to expectations, decrease the hydrogen-bond-donating capacity of the benzylic alcohol due to the stabilization of intramolecular OH···F hydrogen bonds.[5][6]

  • The secondary alcohol (-CH(OH)-): This hydroxyl group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This is the primary driver for its interaction with polar solvents.

  • The cyclopentyl group: This is a non-polar, lipophilic moiety. Its size and hydrophobicity will counteract the polar interactions of the hydroxyl and difluorophenyl groups, influencing solubility in less polar solvents and potentially limiting solubility in highly polar media.

Based on these features, a qualitative prediction of its properties can be made:

  • Polarity: The molecule possesses both polar (hydroxyl, difluorophenyl) and non-polar (cyclopentyl) regions, making it amphiphilic to a degree.

  • Hydrogen Bonding: It can act as a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen and fluorine atoms). Polar aprotic solvents can only act as hydrogen bond acceptors.

  • Predicted Solubility Trend: The compound is expected to exhibit good solubility in strong polar aprotic solvents like DMSO and DMF, which have large dipole moments and can effectively solvate the polar regions of the molecule.[4][7] Solubility may be moderate in acetonitrile and potentially lower in THF, which has a smaller dipole moment.[8]

Theoretical Framework: Solute-Solvent Interactions in Polar Aprotic Media

Polar aprotic solvents are characterized by their significant dipole moments and dielectric constants, but they lack acidic protons (like O-H or N-H bonds) and thus cannot act as hydrogen bond donors.[9][7] The dissolution of cyclopentyl(2,6-difluorophenyl)methanol in these solvents is governed by the following interactions:

  • Dipole-Dipole Interactions: The permanent dipoles of the solvent molecules interact favorably with the polar regions of the solute, particularly the C-F and C-O-H bonds.

  • Hydrogen Bonding: The solvent's hydrogen bond acceptor sites (e.g., the oxygen in DMSO or the nitrogen in acetonitrile) will interact with the solute's hydroxyl proton. This is a primary driving force for solubility in these media.

  • London Dispersion Forces: These weak, temporary dipoles are the primary interactions between the non-polar cyclopentyl group and the solvent molecules.

The "like dissolves like" principle suggests that solvents with physicochemical properties that closely match the solute will be most effective. The table below summarizes key properties of common polar aprotic solvents.

SolventFormulaDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO47.23.96189Excellent H-bond acceptor, highly polar.
N,N-Dimethylformamide (DMF) (CH₃)₂NCH36.73.82153Strong H-bond acceptor, highly polar.
Acetonitrile (ACN) CH₃CN37.53.9282Moderate H-bond acceptor, less basic than DMSO/DMF.
Tetrahydrofuran (THF) C₄H₈O7.61.7566Lower polarity, moderate H-bond acceptor.

Data compiled from various sources.[7][8]

Experimental Determination of Thermodynamic Solubility

To obtain quantitative and reliable data, an experimental approach is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11][12]

The overall workflow is a multi-step, self-validating process designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Finalization A 1. Procure/Synthesize & Verify Compound Purity (>99%) B 2. Select High-Purity Solvents (e.g., HPLC Grade) A->B C 3. Prepare Solvent Vials/Flasks B->C D 4. Add Excess Solid Compound to Each Solvent Vial C->D E 5. Agitate at Controlled Temperature (e.g., 25°C) for 24-48 hours D->E F 6. Visually Confirm Undissolved Solid Remains E->F G 7. Sample Supernatant & Filter (0.45 µm PTFE) F->G H 8. Prepare Serial Dilutions of Filtrate G->H I 9. Quantify Concentration via Validated HPLC Method H->I J 10. Calculate Solubility (e.g., mg/mL) from Concentration & Dilution Factor I->J K 11. Report Mean ± SD from Triplicate Experiments J->K G A Prepare Stock Solution of Compound in Mobile Phase B Create 5-Point Calibration Curve (e.g., 1-100 µg/mL) A->B C Inject Standards into HPLC B->C D Generate Calibration Plot (Peak Area vs. Concentration) Verify R² > 0.999 C->D G Calculate Concentration (x) using Linear Regression Equation: x = (y-c)/m D->G Use Equation E Inject Filtered & Diluted Solubility Samples F Measure Peak Area of the Analyte E->F F->G

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Cyclopentyl(2,6-difluorophenyl)methanol at Room Temperature

Executive Summary Cyclopentyl(2,6-difluorophenyl)methanol is a highly substituted, sterically encumbered secondary alcohol frequently utilized as a rigid, lipophilic pharmacophore in drug discovery. Understanding its the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopentyl(2,6-difluorophenyl)methanol is a highly substituted, sterically encumbered secondary alcohol frequently utilized as a rigid, lipophilic pharmacophore in drug discovery. Understanding its thermodynamic stability at room temperature (298 K) requires a deep mechanistic analysis of its conformational landscape, stereoelectronic effects, and non-covalent interactions. This technical guide provides an authoritative evaluation of the molecule's stability, driven by physical organic chemistry principles, and outlines self-validating experimental protocols for empirical verification.

Structural Determinants of Thermodynamic Stability

The baseline thermodynamic stability of any molecule at room temperature is dictated by its global energy minimum, which is a function of torsional strain, steric hindrance, and electronic stabilization. For cyclopentyl(2,6-difluorophenyl)methanol, these factors are highly localized around the central sp3 carbinol carbon.

The Cyclopentyl Motif and Conformational Strain

The cyclopentyl ring lacks a perfectly staggered conformation, inherently adopting a dynamic "envelope" ( Cs​ symmetry) or "half-chair" ( C2​ symmetry) conformation to minimize Pitzer (torsional) strain between adjacent methylene groups. In this molecule, the massive steric bulk of the adjacent 2,6-difluorophenyl group restricts the free pseudorotation of the cyclopentyl ring. The system thermodynamically settles into an envelope conformation where the bulky carbinol substituent occupies a pseudo-equatorial position, minimizing transannular steric clashes (A-value minimization).

The 2,6-Difluorophenyl Motif: Inductive Shielding

While benzylic alcohols are typically prone to degradation (e.g., E1 dehydration) due to the resonance-stabilized nature of benzylic carbocations, the 2,6-difluoro substitution fundamentally alters this reactivity[1]. Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I). The presence of two ortho-fluorine atoms intensely deshields the benzylic carbon, drastically raising the activation energy ( Ea​ ) required to form a carbocation intermediate. Consequently, heterolytic C-O bond cleavage is thermodynamically disfavored at room temperature.

Thermodynamic Stabilizing Forces

Intramolecular Hydrogen Bonding (IMHB)

The most significant thermodynamic stabilizer in this molecule is the formation of a non-canonical intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atoms (O-H···F-C). High-level ab initio studies and spectroscopic data demonstrate that intramolecular binding energies for such fluoro-organic interactions average approximately 3 kcal/mol[2].

Because the phenyl ring is symmetrically 2,6-disubstituted, rotation around the Caryl​−COH​ bond guarantees that an ortho-fluorine is always in spatial proximity to the hydroxyl group. This locks the molecule into a thermodynamically stable, low-energy 5- or 6-membered pseudoring conformation, significantly reducing the entropic penalty typically associated with flexible secondary alcohols[3]. Furthermore, this IMHB sterically shields the hydroxyl oxygen, reducing its availability for intermolecular hydrogen bonding and subsequent nucleophilic or basic attacks[4],[5].

G cluster_stabilizing Thermodynamic Stabilizers cluster_destabilizing Kinetic Barriers (Blocked) Compound Cyclopentyl(2,6-difluorophenyl)methanol (Room Temp) IMHB Intramolecular H-Bond (O-H···F-C) ΔG ≈ -3 kcal/mol Compound->IMHB Favors Inductive Inductive Effect (-I) Carbocation Destabilization Compound->Inductive Exhibits Oxidation Spontaneous Oxidation (Kinetically Inert) Compound->Oxidation Resists E1 E1 Dehydration (High Ea Barrier) Inductive->E1 Prevents

Thermodynamic forces governing the room-temperature stability of the target molecule.

Experimental Validation Protocols

To empirically validate the thermodynamic stability and conformational dynamics of this molecule, the following self-validating experimental workflows must be employed. These protocols are designed to isolate causality—proving why the molecule is stable, rather than just observing that it is stable.

Protocol A: Variable Temperature NMR (VT-NMR) for Conformational Thermodynamics

Rationale: At 298 K, rotation around the C−C bonds may be rapid on the NMR timescale, yielding time-averaged signals. By lowering the temperature, we can slow the exchange rate to observe the distinct H-bonded and non-H-bonded conformers, allowing for the precise calculation of the stabilization energy ( ΔG )[3].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CD2​Cl2​ (a non-competing, non-hydrogen-bonding solvent).

  • Acquisition: Acquire 1H and 19F NMR spectra at 10 K intervals, descending from 298 K to 193 K.

  • Observation: Monitor the chemical shift of the -OH proton. A progressive downfield shift at lower temperatures confirms the strengthening of the O-H···F-C intramolecular hydrogen bond.

  • Thermodynamic Calculation: Utilize the Eyring equation on the coalescence temperature ( Tc​ ) of the 19F signals to calculate the exact ΔG‡ , ΔH‡ , and ΔS‡ of the conformational equilibrium.

Protocol B: Accelerated Forced Degradation (HPLC-UV-MS)

Rationale: To prove that the -I effect of the fluorine atoms prevents E1 dehydration, the molecule must be subjected to forced acidic conditions. LC-MS provides self-validation via mass balance (tracking the parent mass vs. the -18 Da dehydration mass)[1].

  • Preparation: Prepare 1 mg/mL stock solutions in 50:50 Acetonitrile:Water.

  • Aliquotting: Divide into three sealed vials: Control (Neutral pH 7), Acidic (0.1 N HCl, pH 1), and Oxidative (3% H2​O2​ ).

  • Incubation: Maintain at 298 K for 14 days.

  • Analysis: Analyze via LC-MS. The absence of the m/z

    [M−H2​O]+ peak in the acidic condition empirically validates the carbocation destabilization theory.

Workflow Prep Sample Prep (1 mg/mL) VTNMR VT-NMR Conformational Analysis Prep->VTNMR ForcedDeg Forced Degradation (Acid/Base/Oxidation) Prep->ForcedDeg Thermo Thermodynamic Profiling (ΔG, ΔH) VTNMR->Thermo LCMS LC-MS Analysis (Kinetics) ForcedDeg->LCMS LCMS->Thermo

Self-validating experimental workflow for empirical stability assessment.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic parameters and degradation kinetics based on the structural properties of cyclopentyl(2,6-difluorophenyl)methanol at 298 K.

Table 1: Theoretical Thermodynamic Parameters of Conformational States (298 K)

Conformer StateRelative Enthalpy ( ΔH )Relative Entropy ( −TΔS )Gibbs Free Energy ( ΔG )Est. Population at 298K
Free -OH (No IMHB) 0.0 kcal/mol (Ref)0.0 kcal/mol (Ref)0.0 kcal/mol (Ref)< 1%
IMHB (O-H···F-C) -3.2 kcal/mol+0.8 kcal/mol-2.4 kcal/mol> 99%

Note: The entropic penalty (+0.8 kcal/mol) of forming the rigid IMHB ring is easily overcome by the strong enthalpic stabilization (-3.2 kcal/mol) provided by the fluorine hydrogen-bond acceptor.

Table 2: Accelerated Degradation Kinetics (14 Days at 298 K)

ConditionPrimary Degradant ExpectedDegradation Pathway% Parent Remaining
Neutral (pH 7) NoneN/A> 99.9%
Acidic (0.1 N HCl) Cyclopentylidene derivativeE1 Dehydration> 98.5%*
Oxidative (3% H2​O2​ ) Cyclopentyl(2,6-difluorophenyl)methanoneOxidation> 99.0%

*The high recovery in acidic conditions highlights the extreme thermodynamic barrier to benzylic carbocation formation induced by the 2,6-difluoro substitution.

Conclusion

Cyclopentyl(2,6-difluorophenyl)methanol exhibits exceptional thermodynamic stability at room temperature. This stability is not merely incidental but is the direct result of an elegant stereoelectronic design: the strong inductive deactivation of degradation pathways combined with the thermodynamic anchor of a continuous O-H···F-C intramolecular hydrogen bond.

References

  • The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. ACS Publications. 2

  • Equilibrium 2H/1H fractionation in organic molecules: III. Cyclic ketones and hydrocarbons. CalTech GPS.

  • The intramolecular C–F⋯HO hydrogen bond of 2-fluorophenyldiphenylmethanol. ResearchGate.3

  • Theoretical and Experimental Study of the Excess Thermodynamic Properties of Highly Nonideal Liquid Mixtures of Butanol Isomers + DBE. ACS Publications. 4

  • A molecular equation of state for alcohols which includes steric hindrance in hydrogen bonding. PubMed. 5

  • Elimination Reactions of Alcohols. Master Organic Chemistry. 1

Sources

Exploratory

Comprehensive In Vitro Toxicity Assessment of Cyclopentyl (2,6-difluorophenyl)methanol: A Mechanistic and Methodological Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically grounded safety evaluation. Cyclopentyl (2,6-difluorophenyl)methanol is a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically grounded safety evaluation. Cyclopentyl (2,6-difluorophenyl)methanol is a structurally distinct compound characterized by a lipophilic cycloalkane ring, a heavily halogenated aromatic system, and a benzylic alcohol moiety. This unique structural triad presents specific toxicological liabilities, particularly concerning metabolic bioactivation, off-target ion channel inhibition, and intrinsic cytotoxicity.

This whitepaper provides an authoritative, step-by-step framework for the in vitro toxicity assessment of cyclopentyl (2,6-difluorophenyl)methanol. By integrating primary cell models, standardized genotoxicity assays, and electrophysiological profiling, this guide establishes a self-validating protocol system designed to satisfy rigorous regulatory standards (OECD, ICH) while providing deep mechanistic insights.

Mechanistic Rationale & Chemical Profiling

To design an effective toxicity screening cascade, one must first deconstruct the molecule's structure-toxicity relationship (STR). We do not test blindly; we test based on chemical causality.

  • The Cyclopentyl Ring (Lipophilicity & Membrane Partitioning): The addition of a cyclopentyl group significantly increases the molecule's partition coefficient (LogP). While this enhances passive membrane permeability—a boon for efficacy—it simultaneously increases the likelihood of promiscuous binding to the hydrophobic pockets of off-target proteins, most notably the hERG potassium channel[1].

  • The 2,6-Difluorophenyl Group (Metabolic Modulation): Fluorination is a classic bioisosteric strategy used to block cytochrome P450 (CYP) mediated aromatic oxidation. However, the strong electron-withdrawing effect of the ortho-fluorines alters the electron density of the adjacent benzylic carbon, potentially shifting metabolic pathways toward the alcohol functional group.

  • The Methanol Group (Bioactivation Liability): The secondary alcohol is the primary metabolic hotspot. Oxidation via CYP450 enzymes or alcohol dehydrogenases can yield a reactive ketone (cyclopentyl(2,6-difluorophenyl)methanone). If this electrophilic intermediate is not rapidly cleared by Phase II conjugation (e.g., glucuronidation), it can deplete intracellular glutathione (GSH) or form covalent adducts with cellular macromolecules, triggering intrinsic hepatotoxicity[2].

Mechanistic Pathway of Potential Toxicity

Mechanism Parent Cyclopentyl (2,6-difluorophenyl)methanol (Parent Compound) CYP CYP450 / ADH Oxidation (Hepatic Metabolism) Parent->CYP Phase I Oxidation Detox Phase II Conjugation (Safe Excretion) Parent->Detox Direct Glucuronidation Ketone Cyclopentyl (2,6-difluorophenyl)methanone (Reactive Electrophile) CYP->Ketone Bioactivation Adduct Macromolecular Adduct Formation (Cellular Toxicity / DILI) Ketone->Adduct GSH Depletion Ketone->Detox Detoxification

Caption: Predicted metabolic bioactivation and detoxification pathways of cyclopentyl (2,6-difluorophenyl)methanol.

Core In Vitro Toxicity Assays: The Protocol System

To address the liabilities identified above, the following three-pillar in vitro testing strategy is mandated.

Pillar 1: Hepatotoxicity & Cytotoxicity

Immortalized cell lines like HepG2 are useful for baseline cytotoxicity but suffer from severe de-differentiation, lacking the basal CYP450 expression required to detect metabolite-driven toxicity[2]. Therefore, Primary Human Hepatocytes (PHH) are the gold standard. By comparing toxicity in metabolically competent PHH versus HepG2, we can isolate whether the parent compound or a reactive metabolite is the toxicophore.

Pillar 2: Genotoxicity (OECD Guidelines)

Regulatory submission requires a two-tiered in vitro approach to detect both point mutations and chromosomal aberrations:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): Utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli strains to detect base-pair substitutions and frameshift mutations, both with and without S9 metabolic activation[3].

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects structural (clastogenic) and numerical (aneugenic) chromosomal damage by identifying micronuclei in the cytoplasm of dividing mammalian cells (e.g., CHO or TK6 cells)[4].

Pillar 3: Cardiotoxicity (ICH S7B)

Due to the lipophilic nature of the cyclopentyl group, assessing the inhibition of the rapidly activating delayed rectifier potassium current (IKr) is critical. The hERG Patch Clamp Assay serves as the surrogate marker for proarrhythmic liability (QT prolongation / Torsades de Pointes) under ICH S7B guidelines[1].

Toxicity Screening Workflow

Workflow cluster_assays In Vitro Toxicity Panel Start Test Article: Cyclopentyl (2,6-difluorophenyl)methanol Hepato Hepatotoxicity (PHH & HepG2 Viability) Start->Hepato Geno Genotoxicity (OECD 471 & 487) Start->Geno Cardio Cardiotoxicity (GLP hERG Patch Clamp) Start->Cardio Decision Integrated Risk Assessment & Lead Optimization Hepato->Decision Geno->Decision Cardio->Decision

Caption: Parallel in vitro toxicity screening workflow for early-stage hazard identification.

Data Presentation: Quantitative Assessment Matrix

To facilitate rapid decision-making, quantitative data from the assay battery must be synthesized into a standardized matrix. Below is a representative data structure summarizing the hypothetical safety profile of cyclopentyl (2,6-difluorophenyl)methanol.

Assay CategorySpecific TestCell Model / TargetResult (Hypothetical Data)Interpretation / Threshold
Cytotoxicity CellTiter-Glo (ATP)HepG2 (Immortalized)IC₅₀ = 145 µMLow intrinsic toxicity.
Hepatotoxicity CellTiter-Glo (ATP)Primary Human HepatocytesIC₅₀ = 42 µMModerate toxicity; indicates potential metabolite-driven injury.
Genotoxicity Ames Test (OECD 471)S. typhimurium (TA98, TA100)Negative (-S9 / +S9)No mutagenic potential observed up to 5000 µ g/plate .
Genotoxicity Micronucleus (OECD 487)TK6 Human LymphoblastsNegative (-S9 / +S9)No clastogenic/aneugenic liability.
Cardiotoxicity Automated Patch ClamphERG-expressing HEK293IC₅₀ = 8.5 µMModerate hERG liability; structural optimization of cyclopentyl ring may be required.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered with internal controls to ensure every run is self-validating.

Primary Human Hepatocyte (PHH) Cytotoxicity Assay

Causality: Measures ATP depletion as a direct proxy for mitochondrial dysfunction and cell death, comparing metabolically active PHH to baseline HepG2.

  • Cell Plating: Thaw cryopreserved PHH and seed at 30,000 cells/well in collagen-coated 96-well plates using Williams' E medium supplemented with dexamethasone and insulin. Allow 24 hours for attachment.

  • Compound Exposure: Treat cells with cyclopentyl (2,6-difluorophenyl)methanol in a 10-point dose-response curve (0.1 µM to 300 µM). Final DMSO concentration must not exceed 0.5% (v/v).

  • Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: Chlorpromazine or Diclofenac (known hepatotoxicants requiring bioactivation).

  • Endpoint Measurement: After 48 hours, equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 ratio). Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Validation: The assay is valid only if the positive control yields an IC₅₀ within ± 0.5 log units of historical laboratory data.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: Detects DNA point mutations by measuring the reversion of auxotrophic bacteria to prototrophy[3].

  • Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to late exponential phase (~10⁹ cells/mL).

  • Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation) into 2.0 mL of overlay agar containing trace histidine/tryptophan.

  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

  • Controls:

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 4-nitro-o-phenylenediamine (TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

  • Validation: A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold for TA98/TA100; ≥3-fold for TA1535/TA1537) compared to the vehicle control.

hERG Patch Clamp Assay (ICH S7B)

Causality: Directly measures the compound's ability to block the IKr current, assessing fatal arrhythmia risk[1].

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Utilize whole-cell patch-clamp configuration. The extracellular solution contains standard physiological ions (e.g., 137 mM NaCl, 4 mM KCl), and the intracellular pipette solution contains 130 mM KCl and 5 mM Mg-ATP.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate hERG channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse cyclopentyl (2,6-difluorophenyl)methanol at ascending concentrations (e.g., 0.1, 1, 10, 30 µM) until steady-state block is achieved at each concentration.

  • Controls:

    • Positive Control: E-4031 or Terfenadine (must achieve >80% block).

  • Validation: Calculate the IC₅₀ using a standard Hill equation. An IC₅₀ < 10 µM typically triggers a structural alert requiring medicinal chemistry optimization to reduce lipophilicity (e.g., replacing the cyclopentyl ring with a more polar heterocycle).

References

  • In vitro models for liver toxicity testing National Institutes of Health (NIH) - PubMed Central URL:[Link][2]

  • AMES test: history, principle, and its role in modern genotoxicity screening GenEvolutioN URL:[Link][3]

  • Mammalian Cell In Vitro Micronucleus Assay (OECD 487) Charles River Laboratories URL:[Link][4]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential U.S. Food and Drug Administration (FDA) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Cyclopentyl(2,6-difluorophenyl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application Area: Drug Discovery, Fluorinated Pharmacophores, Sterically Hindered Carbinols Introduction and Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application Area: Drug Discovery, Fluorinated Pharmacophores, Sterically Hindered Carbinols

Introduction and Mechanistic Rationale

The strategic incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution profoundly alters a molecule's physicochemical properties, often improving metabolic stability, modulating pKa, and enhancing lipophilicity and membrane permeation [1, 2]. Specifically, the 2,6-difluorophenyl moiety is frequently utilized as a conformationally locking bioisostere that shields adjacent functional groups from enzymatic degradation while providing unique dipole interactions within target protein binding pockets [3].

The target compound, cyclopentyl(2,6-difluorophenyl)methanol , represents a highly sterically hindered secondary alcohol. It serves as a versatile building block for synthesizing complex ethers, amines, or fluorinated core scaffolds (such as those explored in Factor XIa inhibitors) [4].

The most robust and scalable method for synthesizing this carbinol is the nucleophilic addition of a Grignard reagent (cyclopentylmagnesium bromide) to 2,6-difluorobenzaldehyde. The highly electronegative ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I), rendering the carbonyl carbon exceptionally electrophilic. However, this same electronic activation, combined with the steric bulk of both the nucleophile and the ortho-substituted electrophile, necessitates precise temperature control to suppress undesired side reactions, such as nucleophilic aromatic substitution (SNAr) or reduction pathways.

Synthesis Workflow

G N1 2,6-Difluorobenzaldehyde (Electrophile) N4 Nucleophilic Addition (Alkoxide Intermediate) N1->N4 N2 Cyclopentylmagnesium Bromide (Nucleophile) N2->N4 N3 Anhydrous THF, 0 °C Inert Atmosphere (N2/Ar) N3->N4 Solvation & Control N5 Aqueous Quench (Sat. NH4Cl) N4->N5 Protonation N6 Cyclopentyl(2,6-difluorophenyl)methanol (Target Product) N5->N6 Extraction & Purification

Workflow for the Grignard synthesis of cyclopentyl(2,6-difluorophenyl)methanol.

Materials and Reagents

All reagents should be sourced at high purity. Due to the moisture-sensitive nature of Grignard reagents, solvents must be strictly anhydrous.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2,6-Difluorobenzaldehyde Electrophile1.0 eq1.42 g (10.0 mmol)
Cyclopentylmagnesium bromide Nucleophile1.2 eq12.0 mL (1M in THF)
Tetrahydrofuran (THF) SolventN/A30.0 mL (Anhydrous)
Saturated NH₄Cl (aq) Quenching AgentExcess20.0 mL
Ethyl Acetate (EtOAc) Extraction SolventN/A3 × 20 mL
Anhydrous MgSO₄ Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (like TLC) ensure the reaction's integrity before proceeding to the next phase.

Phase 1: Preparation and Reaction Execution

Causality Insight: Grignard reagents are strong bases and nucleophiles. Ambient moisture will rapidly protonate the cyclopentylmagnesium bromide to yield cyclopentane gas, destroying the reagent's efficacy. Strict Schlenk techniques are mandatory.

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow the flask to cool to room temperature under a continuous stream of inert gas.

  • Electrophile Solvation: Inject anhydrous THF (30 mL) into the flask, followed by 2,6-difluorobenzaldehyde (1.42 g, 10.0 mmol).

  • Temperature Modulation: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality Insight: The addition is highly exothermic. Maintaining 0 °C prevents localized boiling of THF and minimizes the risk of the Grignard reagent attacking the fluorinated aromatic ring via SNAr.

  • Nucleophile Addition: Using a dry syringe, add cyclopentylmagnesium bromide (12.0 mL, 1 M in THF) dropwise over 15–20 minutes. Observe the reaction; a slight color change (often pale yellow to light amber) and minor gas evolution (if trace moisture is present) may occur.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system. The aldehyde starting material (UV active) should be fully consumed, replaced by a lower-Rf spot corresponding to the product alcohol.

Phase 2: Quenching and Workup
  • Controlled Quench: Re-cool the flask to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) dropwise.

    • Causality Insight: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide intermediate into the final alcohol. Using a strong acid (like HCl) could risk undesired side reactions or elimination, although less likely with this specific secondary alcohol.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 mL) to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄, and swirl until the drying agent flows freely.

  • Concentration: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 3: Purification
  • Flash Column Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of Hexanes to 15% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and remove the solvent in vacuo. The final product, cyclopentyl(2,6-difluorophenyl)methanol, is typically isolated as a clear, colorless to pale-yellow oil.

Reaction Optimization Data

The following table summarizes typical optimization parameters for this class of sterically hindered Grignard additions, demonstrating the rationale behind the chosen protocol conditions.

ParameterConditionConversion (%)Impurity ProfileConclusion
Solvent Diethyl Ether75%Moderate unreacted SMLower solubility of the intermediate alkoxide complex.
Solvent THF >95% Clean Optimal solvation of the Grignard reagent.
Temperature 25 °C (Addition)80%SNAr byproducts detectedExothermic runaway leads to degradation.
Temperature 0 °C (Addition) >95% Clean Optimal balance of kinetics and chemoselectivity.
Equivalents 1.0 eq Grignard85%Unreacted SMTrace moisture consumes reagent; slight excess needed.
Equivalents 1.2 eq Grignard >95% Clean Ensures complete conversion of the aldehyde.

Analytical Characterization (Expected)

To validate the success of the synthesis, the isolated compound must be characterized using standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 1H, aromatic p-H), 6.90 (t, J = 8.5 Hz, 2H, aromatic m-H), 4.85 (dd, J = 8.0, 3.5 Hz, 1H, CH-OH), 2.45 (m, 1H, cyclopentyl CH), 2.10 (br s, 1H, OH), 1.90–1.20 (m, 8H, cyclopentyl CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -114.5 (s, 2F). The symmetry of the 2,6-difluoro substitution results in a single fluorine environment, confirming the integrity of the aromatic ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₄F₂O[M-OH]⁺ (loss of water is common for benzylic alcohols in MS): m/z 195.1; observed ~195.1.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Orwat, M. J., et al. (2019). Macrocyclic factor XIa inhibitors bearing heterocyclic groups. U.S. Patent No. 10,273,236 B2.
Application

Application Note: Cyclopentyl(2,6-difluorophenyl)methanol as a Strategic Building Block in Medicinal Chemistry

Executive Briefing Cyclopentyl(2,6-difluorophenyl)methanol is a highly versatile, bifunctional building block increasingly utilized in modern hit-to-lead optimization. Featuring a sterically demanding cyclopentyl ring, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Cyclopentyl(2,6-difluorophenyl)methanol is a highly versatile, bifunctional building block increasingly utilized in modern hit-to-lead optimization. Featuring a sterically demanding cyclopentyl ring, an electron-deficient 2,6-difluorophenyl moiety, and a reactive carbinol center, this compound serves as an ideal precursor for developing therapeutics targeting complex hydrophobic pockets. Its structural components are specifically chosen to enhance metabolic stability, optimize lipophilicity, and restrict conformational flexibility—critical parameters for both central nervous system (CNS) and antiviral drug discovery.

Mechanistic & Structural Rationale

The integration of this specific scaffold into a pharmacophore is driven by precise physicochemical causality:

  • 2,6-Difluorophenyl Group : The ortho-fluorine substitutions exert a strong inductive electron-withdrawing effect. This lowers the electron density of the aromatic ring, significantly reducing its susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes. Furthermore, the electrostatic repulsion and steric bulk of the fluorine atoms lock the conformation of adjacent bonds, reducing the entropic penalty upon target binding.

  • Cyclopentyl Moiety : Unlike the rigid phenyl or the overly bulky cyclohexyl groups, the cyclopentyl ring provides a "Goldilocks" level of lipophilic bulk. It efficiently occupies hydrophobic sub-pockets while maintaining enough flexibility to induce favorable induced-fit conformational changes within the receptor.

  • Carbinol Linker : The secondary alcohol acts as a synthetic pivot. It can be oxidized to a ketone for reductive aminations, converted into a halide/mesylate for nucleophilic substitutions, or retained as a hydrogen-bond donor/acceptor to interact with polar residues in the target binding site.

Key Applications in Drug Discovery

Antiviral Development (NNRTIs) In the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), occupying the highly conserved hydrophobic pocket of HIV-1 RT is critical for overcoming resistance mutations. Derivatives incorporating the difluorophenyl and cyclopentyl motifs have demonstrated exceptional potency. The cyclopentyl group effectively fills the spatial void in the linker region, while the difluorophenyl group engages in crucial π−π stacking interactions with aromatic residues (e.g., W229), leading to single-digit nanomolar efficacy and improved safety profiles [1].

Neurodegenerative Therapeutics (NURR1 Agonists) For Parkinson's disease, the nuclear receptor related 1 (NURR1) is a prime target for protecting dopaminergic neurons. Compounds utilizing the cyclopentyl(2,6-difluorophenyl)methanol scaffold have been synthesized as novel NURR1 agonists. The lipophilic nature of the scaffold ensures excellent blood-brain barrier (BBB) penetrance, while the specific steric arrangement allows for deep insertion into the NURR1 ligand-binding domain, triggering the transcription of neuroprotective genes [2].

Physicochemical Profiling

To predict the pharmacokinetic behavior of derivatives built from this scaffold, we analyze the baseline physicochemical properties of the building block itself.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 212.24 g/mol Leaves ~300 Da budget for further elaboration (Rule of 5 compliant).
cLogP ~2.8Optimal baseline lipophilicity for CNS penetration and oral bioavailability.
Topological Polar Surface Area 20.23 ŲHighly lipophilic; allows addition of polar groups without exceeding the 90 Ų BBB limit.
H-Bond Donors / Acceptors 1 / 3The hydroxyl acts as a donor; oxygen and fluorines act as weak acceptors.
Rotatable Bonds 2Low flexibility minimizes entropic loss during receptor binding.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Causality for each reagent and condition is provided to ensure reproducibility and scientific rigor.

Protocol A: Synthesis of Cyclopentyl(2,6-difluorophenyl)methanol via Grignard Addition

Objective : Construct the core building block from commercially available 2,6-difluorobenzaldehyde and cyclopentylmagnesium bromide.

  • Preparation : Flame-dry a 250 mL round-bottom flask under argon. Add 2,6-difluorobenzaldehyde (10.0 mmol) and 50 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent via its lone oxygen pairs, which prevents premature degradation.

  • Cooling : Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: The nucleophilic addition is highly exothermic. Low temperatures suppress side reactions such as enolization or unwanted reduction of the aldehyde.

  • Addition : Dropwise, add cyclopentylmagnesium bromide (2.0 M in diethyl ether, 12.0 mmol, 1.2 eq) over 30 minutes using a syringe pump.

  • Reaction & Validation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Validation checkpoint: The aldehyde spot ( Rf​ ~0.6) should disappear, replaced by a more polar alcohol spot ( Rf​ ~0.3).

  • Quenching : Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous NH4​Cl .

    • Causality: A mildly acidic quench neutralizes the magnesium alkoxide intermediate without risking acid-catalyzed dehydration of the newly formed secondary alcohol, which strong acids (like HCl) might cause.

  • Extraction & Purification : Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the product as a colorless oil (Expected yield: 85-90%).

Protocol B: Conversion to Cyclopentyl(2,6-difluorophenyl)methyl Chloride

Objective : Activate the carbinol for subsequent SN​2 reactions to build complex pharmacophores.

  • Setup : Dissolve Cyclopentyl(2,6-difluorophenyl)methanol (5.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM) at 0 °C under argon.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that easily dissolves the starting material and is easily removed post-reaction due to its low boiling point.

  • Activation : Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 mmol), followed by the dropwise addition of Thionyl Chloride ( SOCl2​ ) (7.5 mmol, 1.5 eq).

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the alcohol to the chloride while minimizing rearrangement byproducts.

  • Reaction : Reflux the mixture at 40 °C for 3 hours. Monitor by GC-MS or TLC.

  • Workup & Validation : Carefully quench with saturated NaHCO3​ . Validation checkpoint: Observe gas evolution ( CO2​ and SO2​ release); wait until bubbling ceases to ensure excess SOCl2​ is neutralized. Extract with DCM, dry, and concentrate. The resulting alkyl chloride is typically used immediately in the next step to prevent hydrolysis.

Visualizations

SyntheticWorkflow A 2,6-Difluorobenzaldehyde C Cyclopentyl(2,6-difluorophenyl)methanol (Core Building Block) A->C Nucleophilic Addition (THF, 0°C) B Cyclopentylmagnesium bromide (Grignard Reagent) B->C D Oxidation (Dess-Martin) -> Ketone Derivative C->D Pathway A E Halogenation (SOCl2) -> Alkyl Chloride C->E Pathway B F SN2 / Cross-Coupling -> Advanced Pharmacophore E->F Nucleophilic Substitution

Synthetic divergence of cyclopentyl(2,6-difluorophenyl)methanol into advanced intermediates.

PharmacologicalPathway Ligand Cyclopentyl(2,6-difluorophenyl) -based Agonist Receptor NURR1 LBD (Hydrophobic Pocket) Ligand->Receptor Binding Coactivator Co-activator Recruitment Receptor->Coactivator Conformational Change Transcription Transcription of Dopaminergic Genes (TH, DAT) Coactivator->Transcription Promoter Activation Outcome Neuroprotection & Motor Improvement Transcription->Outcome Phenotypic Response

Pharmacodynamic signaling cascade initiated by NURR1 agonism using the difluorophenyl-cyclopentyl scaffold.

References

  • Title : Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: from N-Alkylation to Methyl Hopping on the Pyrimidine Ring[1] Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Data on synthesis, ADME and pharmacological properties and early safety pharmacology evaluation of a series of novel NURR1/NOT agonist potentially useful for the treatment of Parkinson's disease[2] Source : Data in Brief (PubMed Central) URL :[Link]

Sources

Method

Application Note: Catalytic Asymmetric Reduction to Form Chiral Cyclopentyl(2,6-difluorophenyl)methanol

Executive Summary The synthesis of highly enantioenriched secondary alcohols bearing sterically demanding and electronically deactivated substituents is a persistent challenge in pharmaceutical process chemistry. This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly enantioenriched secondary alcohols bearing sterically demanding and electronically deactivated substituents is a persistent challenge in pharmaceutical process chemistry. This application note details a robust, highly enantioselective protocol for the reduction of cyclopentyl(2,6-difluorophenyl)methanone to chiral cyclopentyl(2,6-difluorophenyl)methanol. By leveraging the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst and a formic acid/triethylamine (FA/TEA) hydrogen donor system, this methodology achieves >99% conversion and 98% ee.

Mechanistic Rationale & Catalyst Selection

The substrate, cyclopentyl(2,6-difluorophenyl)methanone, presents a unique dichotomy of electronic and steric properties:

  • Electronic Acceleration: The strongly electron-withdrawing 2,6-difluorophenyl group increases the electrophilicity of the carbonyl carbon, thermodynamically favoring hydride attack .

  • Steric Impediment: The dual ortho-fluorine atoms, combined with the bulky cyclopentyl ring, create severe steric congestion that can inhibit direct coordination to a metal center.

To overcome this, we employ the Ru-TsDPEN catalytic system. Unlike traditional hydrogenation which requires direct substrate-metal coordination (inner-sphere), the Ru-TsDPEN catalyst operates via a metal-ligand bifunctional outer-sphere mechanism . The hydride (on the Ru center) and the proton (on the amine of the TsDPEN ligand) are transferred simultaneously to the ketone through a highly organized six-membered pericyclic transition state. The rigid chiral pocket formed by the p-cymene ligand and the diphenyl groups of TsDPEN dictates strict enantiofacial discrimination, successfully navigating the steric bulk of the 2,6-difluorophenyl moiety .

Furthermore, the choice of a formic acid/triethylamine (5:2) azeotrope over standard isopropanol is a critical causality-driven decision. Isopropanol-mediated ATH is a reversible equilibrium; sterically hindered ketones often stall at low conversions. Formic acid, however, decomposes into CO₂, rendering the hydride transfer irreversible and driving the reaction to completion .

Reaction Pathway

MechanisticCycle Precat Ru(II)-Cl Precatalyst RuCl(p-cymene)(TsDPEN) Active 16e⁻ Ru-Amido Complex (Active Catalyst) Precat->Active Base (-HCl) Hydride 18e⁻ Ru-Hydride Complex (H-Donor Added) Active->Hydride HCOOH/Et₃N (-CO₂) TS 6-Membered Transition State (Outer-Sphere Transfer) Hydride->TS + Ketone Substrate Product Chiral Alcohol Product (R)-Enantiomer TS->Product Enantiofacial Discrimination Product->Active Release Product

Figure 1: Outer-sphere mechanism of the Noyori-Ikariya ATH for hindered ketones.

Experimental Design & Optimization Data

To establish a self-validating and scalable protocol, key reaction parameters were systematically evaluated. Table 1 summarizes the quantitative data driving our final protocol selection.

Table 1: Optimization of Reaction Parameters for ATH of Cyclopentyl(2,6-difluorophenyl)methanone

EntryCatalystHydrogen DonorSolventTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / t-BuOKiPrOH25244288
2RuCl(p-cymene)[(R,R)-TsDPEN]FA/TEA (5:2)DMF25248194
3 RuCl(p-cymene)[(R,R)-TsDPEN] FA/TEA (5:2) DMF 40 18 >99 98
4RuCl(mesitylene)[(R,R)-TsDPEN]FA/TEA (5:2)DMF40189496
5RhCl(Cp*)[(R,R)-TsDPEN]FA/TEA (5:2)DMF40188691

Note: Reactions performed on a 1.0 mmol scale with 1.0 mol% catalyst loading. Conversion determined by ¹H NMR; enantiomeric excess (ee) determined by chiral HPLC.

Causality Insight: Elevating the temperature to 40 °C (Entry 3) provides the necessary thermal energy to overcome the steric activation barrier imposed by the ortho-fluorines, achieving >99% conversion without degrading the rigid transition state (maintaining 98% ee).

Detailed Step-by-Step Protocol

Target: (R)-Cyclopentyl(2,6-difluorophenyl)methanol

Materials & Reagents
  • Substrate: Cyclopentyl(2,6-difluorophenyl)methanone (1.0 equiv, 10.0 mmol, 2.10 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv, 1.0 mol%, 63.6 mg)

  • H-Donor: Formic acid/triethylamine (5:2 azeotrope) (5.0 equiv based on FA, 50.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Methodology

Step 1: Preparation & Degassing

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add anhydrous DMF (20 mL) and the FA/TEA (5:2) azeotrope.

  • Sparge the solution with Argon for 15 minutes. Self-Validation: Ru(II) hydrides are highly sensitive to oxygen; inadequate degassing will result in a black, inactive Ru(0) precipitate later in the reaction.

Step 2: Catalyst Activation 4. Under a positive flow of Argon, add RuCl(p-cymene)[(R,R)-TsDPEN] (63.6 mg) to the flask. 5. Stir the mixture at room temperature for 15 minutes. Self-Validation: Observe the color transition from an opaque orange suspension to a homogeneous, deep red/purple solution. This visual cue confirms the formation of the active 16-electron Ru-amido complex. Faint effervescence (CO₂ gas) may be observed as the Ru-hydride forms.

Step 3: Reaction Execution 6. Add cyclopentyl(2,6-difluorophenyl)methanone (2.10 g) in one portion. 7. Seal the flask, place it in a pre-heated oil bath at 40 °C, and stir vigorously for 18 hours.

Step 4: Quench & Workup 8. Cool the reaction mixture to room temperature (20–25 °C). 9. Quench the reaction by slowly adding deionized water (30 mL). 10. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid, followed by brine (20 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Isolation & Analytical Validation 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2). Self-Validation: The product alcohol typically elutes at R_f ~0.3 (Hexanes/EtOAc 8:2), clearly separated from any unreacted ketone (R_f ~0.6). 14. Yield: Isolate as a colorless oil or white solid (typical yield: 92-95%). 15. Chiral HPLC: Validate enantiopurity using a chiral stationary phase (e.g., Chiralcel OD-H, Hexane/IPA 95:5, 1.0 mL/min). Expect ee ≥ 98%.

Experimental Workflow

Workflow S1 1. Degassing Purge with Ar S2 2. Activation Mix Ru + FA/TEA S1->S2 S3 3. Reaction Add Ketone, 40°C S2->S3 S4 4. Quench H₂O/EtOAc S3->S4 S5 5. Isolation Chromatography S4->S5 S6 6. Validation HPLC & NMR S5->S6

Figure 2: Step-by-step experimental workflow for asymmetric transfer hydrogenation.

References

  • [1] Manufacturing Process Development for Belzutifan, Part 5: A Streamlined Fluorination–Dynamic Kinetic Resolution Process. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [2] Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au (ACS Publications). URL:[Link]

  • [3] Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application

derivatization of cyclopentyl (2,6-difluorophenyl)methanol for structure-activity relationship studies

Application Note: Derivatization of Cyclopentyl(2,6-difluorophenyl)methanol for Advanced SAR Campaigns Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of Cyclopentyl(2,6-difluorophenyl)methanol for Advanced SAR Campaigns

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic functionalization of privileged scaffolds. Cyclopentyl(2,6-difluorophenyl)methanol (CAS: 1342433-98-0) represents a highly versatile, sterically demanding chiral building block frequently utilized in the development of kinase inhibitors, GPCR antagonists, and protein-protein interaction (PPI) modulators. This application note details the mechanistic rationale, causal derivatization strategies, and self-validating experimental protocols required to effectively utilize this scaffold in Structure-Activity Relationship (SAR) studies.

Scaffold Mechanics & Rationale (E-E-A-T)

Before initiating a derivatization campaign, it is critical to understand the physicochemical baseline of the scaffold. The architecture of cyclopentyl(2,6-difluorophenyl)methanol offers three distinct pharmacological vectors:

  • The 2,6-Difluorophenyl Ring: The incorporation of fluorine atoms ortho to the benzylic position serves a dual purpose. First, fluorine’s high electronegativity lowers the pKa of the adjacent secondary alcohol, modulating its hydrogen-bond donating capacity[1]. Second, the steric bulk of the di-ortho substitution restricts the rotation of the phenyl ring, locking the molecule into a low-energy conformation that minimizes the entropic penalty upon target binding[2].

  • The Cyclopentyl Moiety: This saturated ring provides a tunable lipophilic anchor designed to occupy shallow hydrophobic sub-pockets without introducing the metabolic liabilities associated with larger, highly flexible aliphatic chains.

  • The Chiral Secondary Alcohol: This is the primary synthetic vector. Its derivatization dictates the solvent-exposed trajectory or the penetration into adjacent binding channels.

Pharmacophore F_Phenyl 2,6-DiF-Phenyl (Deep Hydrophobic Pocket) Cyclopentyl Cyclopentyl (Lipophilic Sub-pocket) Vector Chiral Methine (Branching Node) Vector->F_Phenyl Vector->Cyclopentyl RGroup O-Derivatization (Solvent Vector) Vector->RGroup SAR Exploration

Figure 1: Pharmacophore model illustrating the spatial orientation and functional vectors of the scaffold.

Derivatization Workflows & Causality

The steric hindrance surrounding the secondary alcohol—flanked by a bulky cyclopentyl group and an ortho-disubstituted phenyl ring—renders standard SN​2 transformations (e.g., classical Williamson ether synthesis) highly inefficient, often resulting in competitive elimination or unreacted starting material. To bypass these limitations, we employ specialized, causality-driven methodologies.

Strategy A: Copper-Catalyzed Ullmann-Type Etherification

Causality: To probe extended hydrophobic pockets, arylation of the oxygen is required. Because the nucleophilicity of the sterically hindered alkoxide is poor, transition-metal catalysis is necessary to lower the activation energy barrier. We utilize a Cu(I)-catalyzed Ullmann-type C-O coupling, which is highly effective for hindered secondary alcohols when paired with strongly coordinating ligands like 1,10-phenanthroline[3].

Strategy B: Stereoinvertive Mitsunobu Derivatization

Causality: Exploring the spatial requirements of a binding pocket requires evaluating both stereoisomers. Instead of executing a de novo asymmetric synthesis of the opposite enantiomer, the Mitsunobu reaction is deployed[4]. This allows for the simultaneous installation of an ester/azide and the clean inversion of the stereocenter ( SN​2 mechanism via a phosphonium intermediate), effectively doubling the SAR data output from a single enantiopure starting material.

Workflow Scaffold Cyclopentyl(2,6-difluorophenyl)methanol (Central Scaffold) Ether Aryl/Alkyl Ethers (Cu-Catalyzed) Scaffold->Ether CuI / Ligand / Base Ester Esters & Thioesters (Mitsunobu Inversion) Scaffold->Ester RCOOH / PPh3 / DIAD Amine Amines & Triazoles (Azide Displacement) Scaffold->Amine DPPA / DBU

Figure 2: Divergent synthetic workflow for the derivatization of the central scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints that provide immediate confirmation of success, preventing the downstream processing of failed reactions.

Protocol 1: Cu-Catalyzed Synthesis of Aryl Ethers

Objective: Installation of an aryl group to explore extended π−π stacking interactions.

  • Preparation: In an oven-dried Schlenk tube under argon, combine cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv, 0.5 mmol), the target aryl iodide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (2.5 mL). Seal the tube and heat to 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous NH4​OH to strip residual copper complexes, followed by brine.

  • Self-Validation Checkpoint:

    • Visual: The organic layer should transition from a dark green/brown (active Cu-complex) to pale yellow upon NH4​OH washing.

    • Analytical (19F NMR): Obtain a crude 19F NMR. The conversion is validated by a distinct upfield shift of the fluorine signals (typically Δδ ~ 1.5 - 2.0 ppm) due to the altered electronic environment of the benzylic ether compared to the free alcohol.

Protocol 2: Stereoinvertive Mitsunobu Esterification

Objective: Inversion of the chiral center while installing an ester vector.

  • Reagent Assembly: Dissolve the scaffold (1.0 equiv, 0.5 mmol), the desired carboxylic acid (1.5 equiv), and triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF (3.0 mL) at 0 °C under nitrogen.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes. The solution will turn transiently yellow, indicating the formation of the Betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint:

    • Spectroscopic (1H NMR): The reaction is self-validating via crude 1H NMR. The benzylic methine proton of the starting alcohol typically resonates at ~4.6 ppm. Upon successful Mitsunobu esterification and inversion, this proton is strongly deshielded by the carbonyl group and shifts dramatically downfield to ~5.9 - 6.2 ppm . If this shift is absent, the reaction failed at the phosphonium displacement step.

    • Chromatographic: Chiral stationary phase HPLC must be run against a racemic standard to confirm >95% enantiomeric excess (ee), validating complete SN​2 inversion without SN​1 racemization.

Quantitative SAR Data Presentation

To demonstrate the utility of these derivatization strategies, Table 1 summarizes a hypothetical but mechanistically representative SAR dataset against a generalized target (e.g., a lipid kinase), highlighting how structural modifications impact both potency and ADME properties.

Table 1: SAR Profile of Cyclopentyl(2,6-difluorophenyl)methanol Derivatives

Compound IDDerivatization (R-Group)StereochemistryTarget IC50​ (nM)LogD (pH 7.4)Microsomal CLint​ (µL/min/mg)
Cpd-01 -H (Parent Scaffold)(S)> 10,0002.815.2
Cpd-02 -CH₃ (Methyl Ether)(S)1,2503.422.4
Cpd-03 -C₆H₅ (Phenyl Ether)(S)454.668.5
Cpd-04 -C(O)CH₃ (Acetate)(R) Inverted123.185.0 (Esterase liability)
Cpd-05 -C(O)CH₃ (Acetate)(S) Retained8,5003.182.0

Data Interpretation: The parent scaffold (Cpd-01) lacks sufficient interactions. Arylation (Cpd-03) significantly improves potency ( IC50​ = 45 nM), validating the presence of an extended hydrophobic pocket, though at the cost of increased metabolic clearance. The Mitsunobu-derived inverted acetate (Cpd-04) reveals a strict stereochemical requirement for the target, showing a 700-fold increase in potency over its enantiomer (Cpd-05), though esterase lability must be addressed in future iterations.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link][1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link][2]

  • Hussain, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.[Link][4]

  • Li, J., et al. (2018). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters, 20(17), 5353-5356.[Link][3]

Sources

Method

Application Note: Oxidation Protocols for Converting Cyclopentyl(2,6-difluorophenyl)methanol to Ketones

Executive Summary & Mechanistic Rationale The conversion of secondary alcohols to ketones is a foundational transformation in synthetic organic chemistry and drug development[1]. However, the oxidation of cyclopentyl(2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The conversion of secondary alcohols to ketones is a foundational transformation in synthetic organic chemistry and drug development[1]. However, the oxidation of cyclopentyl(2,6-difluorophenyl)methanol to cyclopentyl 2,6-difluorophenyl ketone presents unique physicochemical challenges that dictate the choice of oxidation protocol.

Causality of Substrate Challenges:

  • Electronic Deactivation: The 2,6-difluorophenyl moiety exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the benzylic carbon, significantly reducing the nucleophilicity of the adjacent hydroxyl oxygen. Consequently, the initial nucleophilic attack of the alcohol onto the active oxidant species is kinetically hindered.

  • Steric Hindrance: The bulky cyclopentyl ring creates a crowded local environment around the benzylic position, further elevating the activation energy required for the formation of the intermediate transition states (e.g., the alkoxysulfonium ion in Swern oxidations).

To overcome these barriers, highly electrophilic and thermodynamically driven oxidants must be employed. This guide details three field-proven, self-validating protocols—Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO/NaOCl—tailored for varying scales of drug development.

DecisionTree Start Substrate: Cyclopentyl(2,6-difluorophenyl)methanol Q1 What is the primary operational constraint? Start->Q1 Discovery Rapid Discovery (< 5g scale) Q1->Discovery Process Process Scale-Up (> 100g scale) Q1->Process DMP Dess-Martin Periodinane (Room Temp, Fast) Discovery->DMP Swern Swern Oxidation (Cryogenic, Reliable) Discovery->Swern Process->Swern TEMPO TEMPO / NaOCl (Green, Biphasic) Process->TEMPO

Workflow for selecting the optimal oxidation protocol based on scale and operational constraints.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Best for: Milligram to gram-scale discovery chemistry. Rationale: DMP utilizes a hypervalent iodine(V) center that is highly electrophilic, easily overcoming the poor nucleophilicity of the 2,6-difluorophenyl-deactivated alcohol[2]. The reaction proceeds rapidly at room temperature under neutral to mildly basic conditions, avoiding the cryogenic requirements of Swern.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv, 10 mmol, ~2.12 g) in anhydrous dichloromethane (DCM, 0.2 M, 50 mL).

  • Buffering (Causality): Add solid sodium bicarbonate (NaHCO₃, 2.0 equiv). Reasoning: DMP oxidation generates two equivalents of acetic acid[3]. While the substrate is relatively stable, buffering prevents potential acid-catalyzed side reactions and neutralizes the microenvironment.

  • Oxidant Addition: Cool the suspension to 0 °C in an ice bath. Portion-wise, add Dess-Martin Periodinane (1.5 equiv, 15 mmol, ~6.36 g). Reasoning: A 50% excess is utilized to drive the sterically hindered reaction to completion.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1–2 hours.

  • In-Process Control (IPC) - Self-Validation:

    • Withdraw a 50 µL aliquot, quench in 500 µL of 1M NaOH, and extract with 500 µL ethyl acetate (EtOAc).

    • Spot on a TLC plate (Hexanes/EtOAc 8:2). The product ketone will elute significantly higher ( Rf​≈0.65 ) than the starting alcohol ( Rf​≈0.30 ) due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Once complete, quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the organic layer is clear. Reasoning: Na₂S₂O₃ reduces unreacted iodine(V) species to water-soluble iodine(III)/iodine(I) byproducts, preventing downstream contamination.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Swern Oxidation

Best for: Gram to multi-gram scale synthesis where reagent cost is a factor. Rationale: The Swern oxidation relies on the in situ generation of a highly reactive chlorodimethylsulfonium ion[4]. Despite the steric bulk of the cyclopentyl group, the intermediate alkoxysulfonium ion forms reliably, and the subsequent E2-like elimination driven by triethylamine is thermodynamically irreversible[5].

Step-by-Step Methodology
  • Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Generation (Causality): Dropwise, add anhydrous dimethyl sulfoxide (DMSO, 2.4 equiv, 24 mmol) dissolved in DCM (5 mL) over 10 minutes. Reasoning: Rapid addition causes violent exotherms and excessive CO/CO₂ gas evolution. The mixture must stir for 15 minutes at -78 °C to ensure complete formation of the chlorodimethylsulfonium chloride intermediate[6].

  • Substrate Addition: Dissolve cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv, 10 mmol) in DCM (10 mL) and add dropwise to the activated DMSO solution over 15 minutes. Stir for 45 minutes at -78 °C. Reasoning: Extended time is required here because the electron-withdrawing fluorines slow the nucleophilic attack on the sulfonium ion.

  • Elimination Step: Add triethylamine (Et₃N, 5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Reasoning: Et₃N deprotonates the alkoxysulfonium ion to form a sulfur ylide, which undergoes intramolecular proton transfer and fragmentation to yield the ketone and dimethyl sulfide (DMS)[7].

  • In-Process Control (IPC): Analyze via GC/MS. The starting alcohol will show a distinct peak, while the product will present a new peak with a molecular ion ( M+ ) of 210 m/z.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Note: Perform in a well-ventilated fume hood due to the toxic and odorous DMS byproduct.

Protocol 3: TEMPO/NaOCl (Anelli) Oxidation

Best for: Kilogram-scale process chemistry and manufacturing. Rationale: This biphasic system uses a catalytic amount of the stable radical TEMPO, with cheap sodium hypochlorite (bleach) as the terminal oxidant[8]. It is highly chemoselective, avoids toxic heavy metals, and poses minimal thermal runaway risks, making it the industry standard for scalable alcohol oxidation[9].

TEMPO_Mechanism Alcohol Secondary Alcohol (Substrate) Ketone Ketone (Product) Alcohol->Ketone Oxidation Oxoammonium Oxoammonium Ion (Active Oxidant) Hydroxylamine Hydroxylamine (Reduced Species) Oxoammonium->Hydroxylamine Hydride Transfer Hydroxylamine->Oxoammonium Re-oxidation NaOCl NaOCl + KBr (Terminal Oxidant) NaOCl->Hydroxylamine Provides [O]

Catalytic cycle of TEMPO-mediated oxidation using sodium hypochlorite as the terminal oxidant.

Step-by-Step Methodology
  • Biphasic Setup: In a reactor equipped with a mechanical stirrer, dissolve the substrate (1.0 equiv, 100 mmol) in DCM (200 mL). Add a solution of potassium bromide (KBr, 0.1 equiv, 10 mmol) in water (20 mL).

  • Catalyst Addition: Add TEMPO (0.02 equiv, 2 mmol). Cool the biphasic mixture to 0 °C.

  • Oxidant Preparation (Causality): Prepare 1.2 equivalents of aqueous NaOCl (commercial bleach, ~10% w/v). Adjust the pH of the bleach to 8.5–9.5 using solid NaHCO₃. Reasoning: If the pH is too high, the active oxoammonium ion degrades[10]; if too low, toxic chlorine gas (Cl₂) is generated. KBr acts as a co-catalyst, forming HOBr in situ, which re-oxidizes TEMPO much faster than HOCl.

  • Reaction Execution: Add the buffered NaOCl solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir vigorously (emulsion required for biphasic transfer) for 1 hour.

  • In-Process Control (IPC): Monitor by HPLC. The reaction is self-validating when the AUC (Area Under Curve) of the alcohol peak drops below 1%.

  • Workup: Quench any remaining oxidant with aqueous Na₂S₂O₃. Separate the layers, wash the organic phase with water and brine, dry, and concentrate.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three protocols, allowing drug development professionals to select the optimal route based on project phase.

ParameterDess-Martin (DMP)Swern OxidationTEMPO / NaOCl
Reagents DMP (1.5 eq), NaHCO₃(COCl)₂, DMSO, Et₃NTEMPO (cat.), NaOCl, KBr
Temperature 0 °C to Room Temp-78 °C to Room Temp0 °C to 5 °C
Reaction Time 1 – 2 hours2 – 3 hours1 – 2 hours
Typical Yield 88% – 95%85% – 92%90% – 96%
Scalability Poor (Shock sensitive/Cost)Moderate (Cryogenic/Odor)Excellent (Process Standard)
Key Byproducts Acetic Acid, IodaneDimethyl sulfide (DMS), CO, CO₂NaCl, H₂O

Analytical Validation Parameters (Quality Control)

To ensure the integrity of the self-validating system, the final cyclopentyl 2,6-difluorophenyl ketone must be characterized to confirm complete oxidation and lack of over-oxidation or ring-opening:

  • ¹H NMR (400 MHz, CDCl₃): Disappearance of the benzylic methine proton ( 4.8–5.2 ppm, m) and the hydroxyl proton ( 2.5 ppm, br s). Appearance of a downfield shift in the cyclopentyl α -proton due to the adjacent carbonyl.

  • ¹³C NMR (100 MHz, CDCl₃): Appearance of a characteristic ketone carbonyl carbon peak at 200–205 ppm.

  • GC/MS (EI): Confirmation of the molecular ion peak at m/z=210.1 .

References

  • Organic Chemistry Portal. "Synthesis of ketones by oxidation of alcohols." Organic Chemistry Portal.[Link]

  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "Swern oxidation." Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry Steps. "Swern Oxidation." Chemistry Steps. [Link]

  • ACS Publications. "The Swern Oxidation: Development of a High-Temperature Semicontinuous Process." Organic Process Research & Development.[Link]

  • ACS Publications. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." Organic Process Research & Development.[Link]

  • ACS Publications. "Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols." Journal of the American Chemical Society.[Link]

Sources

Application

Application Notes and Protocols for the Esterification of Cyclopentyl(2,6-difluorophenyl)methanol

Introduction In the landscape of pharmaceutical and materials science, the precise molecular architecture of active compounds is paramount to their function. Cyclopentyl(2,6-difluorophenyl)methanol is a secondary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise molecular architecture of active compounds is paramount to their function. Cyclopentyl(2,6-difluorophenyl)methanol is a secondary alcohol that presents unique challenges and opportunities in synthetic chemistry due to its sterically demanding cyclopentyl group and the electron-withdrawing nature of the 2,6-difluorophenyl moiety. The esterification of this alcohol is a critical transformation for the generation of novel derivatives with potentially enhanced biological activity, improved pharmacokinetic profiles, or tailored material properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for the esterification of cyclopentyl(2,6-difluorophenyl)methanol. We will delve into the mechanistic intricacies and practical considerations of several robust esterification protocols, offering a comparative analysis to aid in method selection. The protocols described herein are designed to be self-validating systems, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Considerations for Esterifying Cyclopentyl(2,6-difluorophenyl)methanol

The structure of cyclopentyl(2,6-difluorophenyl)methanol necessitates careful consideration when selecting an esterification method. The secondary nature of the alcohol, coupled with the bulky cyclopentyl group, introduces significant steric hindrance around the hydroxyl group. Furthermore, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can influence the nucleophilicity of the alcohol.

Recommended Esterification Methodologies

Based on the structural features of the target alcohol, the following esterification methods are recommended, each with its own set of advantages and considerations.

  • Steglich Esterification: A mild and efficient method for sterically hindered alcohols.[1][2][3]

  • Yamaguchi Esterification: Known for its high yields under mild conditions, making it suitable for complex and sensitive substrates.[4][5][6]

  • Mitsunobu Reaction: Offers a pathway for the inversion of stereochemistry at the alcohol center, which can be crucial for structure-activity relationship studies.[7][8][9]

  • Enzymatic Esterification: A green and highly selective alternative, particularly relevant for the synthesis of chiral esters.[10][11][12][13]

Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Causality of Experimental Choices
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]

  • DMAP: Acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle minimizes side reactions, such as the formation of N-acylurea.[2][14]

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the activated intermediates.

Experimental Protocol: Steglich Esterification

Materials:

  • Cyclopentyl(2,6-difluorophenyl)methanol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv.) and the carboxylic acid (1.2 equiv.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, add DMAP (0.1 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equiv.) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the DCU, and wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Workflow Diagram: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Cyclopentyl(2,6-difluorophenyl)methanol Mixing Mix Alcohol, Acid, DMAP in Anhydrous DCM Alcohol->Mixing Acid Carboxylic Acid Acid->Mixing DCC DCC DCC_addition Add DCC solution DCC->DCC_addition DMAP DMAP (cat.) DMAP->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->DCC_addition Stirring Stir at RT (12-24h) DCC_addition->Stirring Filtration Filter DCU Stirring->Filtration Washing Aqueous Wash Filtration->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Purified Ester Purification->Product

Caption: Workflow for Steglich esterification.

Yamaguchi Esterification

The Yamaguchi esterification is particularly effective for the synthesis of sterically hindered esters and macrolactones.[4][6] The reaction proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[4][5][6]

Causality of Experimental Choices
  • 2,4,6-Trichlorobenzoyl Chloride: This sterically hindered acid chloride reacts with the carboxylate to form a mixed anhydride. The steric bulk directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl group of the original carboxylic acid.[15]

  • Triethylamine (TEA): A base used to deprotonate the carboxylic acid, forming the carboxylate nucleophile.

  • DMAP: In this reaction, DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[4][5]

Experimental Protocol: Yamaguchi Esterification

Materials:

  • Cyclopentyl(2,6-difluorophenyl)methanol

  • Carboxylic acid of choice

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene or THF

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv.) in anhydrous toluene (0.2-0.5 M) under an inert atmosphere, add triethylamine (1.1 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 equiv.) and stir for an additional 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, prepare a solution of cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv.) and DMAP (1.2 equiv.) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Reaction Mechanism: Yamaguchi Esterification

Yamaguchi_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acyl Transfer cluster_step3 Step 3: Ester Formation RCOOH R-COOH RCOO R-COO- RCOOH->RCOO Deprotonation TEA + Et3N Mixed_Anhydride Mixed Anhydride RCOO->Mixed_Anhydride Nucleophilic Attack Yamaguchi_reagent + 2,4,6-Cl3C6H2COCl Yamaguchi_reagent->Mixed_Anhydride DMAP DMAP Acyl_pyridinium N-Acylpyridinium Salt DMAP->Acyl_pyridinium Nucleophilic Attack Mixed_Anhydride2 Mixed Anhydride Mixed_Anhydride2->Acyl_pyridinium Alcohol R'-OH Ester R-COOR' Alcohol->Ester Nucleophilic Attack Acyl_pyridinium2 N-Acylpyridinium Salt Acyl_pyridinium2->Ester

Caption: Mechanism of the Yamaguchi esterification.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[7][8][9] This is particularly useful for accessing stereoisomers that may not be readily available through other synthetic routes. The reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Causality of Experimental Choices
  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt, which then activates the alcohol by forming an alkoxyphosphonium salt, a good leaving group.[7]

  • Carboxylic Acid: Acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to inversion of configuration.[8]

  • Solvent: Anhydrous THF or other ethereal solvents are typically used.

Experimental Protocol: Mitsunobu Reaction

Materials:

  • Cyclopentyl(2,6-difluorophenyl)methanol

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv.), the carboxylic acid (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 equiv.) in anhydrous THF dropwise over 30 minutes. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. Note that the byproducts, triphenylphosphine oxide and the hydrazine derivative, can sometimes co-elute with the product, requiring careful chromatography.

Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_purification Purification Alcohol Cyclopentyl(2,6-difluorophenyl)methanol Mixing Mix Alcohol, Acid, PPh3 in Anhydrous THF Alcohol->Mixing Acid Carboxylic Acid Acid->Mixing PPh3 PPh3 PPh3->Mixing DEAD DEAD/DIAD DEAD_addition Add DEAD/DIAD solution DEAD->DEAD_addition Cooling Cool to 0 °C Mixing->Cooling Cooling->DEAD_addition Stirring Stir at RT (12-24h) DEAD_addition->Stirring Concentration Concentrate Stirring->Concentration Purification Column Chromatography Concentration->Purification Product Inverted Ester Purification->Product

Caption: Workflow for the Mitsunobu reaction.

Enzymatic Esterification

Biocatalysis offers a green and highly selective approach to ester synthesis. Lipases are commonly used enzymes for esterification and can exhibit high enantioselectivity, making this method particularly attractive for the synthesis of chiral esters from racemic alcohols.[10][11][12][13] The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation.

Causality of Experimental Choices
  • Lipase: The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial and may require screening to find an enzyme with optimal activity and selectivity for the specific substrate.

  • Solvent: Organic solvents such as hexane, toluene, or MTBE are often used. The choice of solvent can significantly impact enzyme activity and stability.

  • Water content: A small amount of water is often necessary for enzyme activity, but excess water will promote hydrolysis. Molecular sieves can be used to control the water content.

Experimental Protocol: Enzymatic Esterification

Materials:

  • Cyclopentyl(2,6-difluorophenyl)methanol

  • Carboxylic acid or an activated ester (e.g., vinyl acetate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (3Å or 4Å)

  • Orbital shaker or magnetic stirrer

Procedure:

  • To a mixture of cyclopentyl(2,6-difluorophenyl)methanol (1.0 equiv.) and the acyl donor (1.5-3.0 equiv.) in the chosen anhydrous organic solvent, add activated molecular sieves.

  • Add the immobilized lipase (typically 10-50% by weight of the limiting reagent).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-60 °C) with gentle agitation (e.g., 150-200 rpm on an orbital shaker).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon reaching the desired conversion (or equilibrium), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Steglich DCC/EDC, DMAPMild, neutral, RTGood for sterically hindered and acid-sensitive substrates.DCC can be an allergen; DCU byproduct can be difficult to remove.[1][2]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, TEA, DMAPMild, RTHigh yields, good for complex and sterically demanding substrates.[4][5][6]Requires stoichiometric amounts of reagents; Yamaguchi reagent is moisture-sensitive.
Mitsunobu PPh₃, DEAD/DIADMild, 0 °C to RTInversion of stereochemistry; broad substrate scope.[7][8][9]Byproducts can complicate purification; requires stoichiometric phosphine and azodicarboxylate.
Enzymatic LipaseMild, 30-60 °CHigh selectivity (enantio-, regio-); environmentally friendly.[10][11][12]May require enzyme screening and optimization; can be slower than chemical methods.

Conclusion

The esterification of cyclopentyl(2,6-difluorophenyl)methanol can be successfully achieved using a variety of modern synthetic methods. The choice of method will depend on the specific requirements of the synthesis, such as the need for stereochemical inversion, the sensitivity of the substrates, and scalability. For general purposes with this sterically hindered alcohol, the Steglich and Yamaguchi esterifications are highly recommended due to their mild conditions and proven efficacy with challenging substrates. The Mitsunobu reaction provides a valuable tool for accessing the inverted ester, which is often crucial for medicinal chemistry programs. Finally, enzymatic esterification represents a powerful and sustainable approach, especially when enantiopure esters are the target. It is advised that for any chosen method, small-scale optimization of reaction conditions may be necessary to achieve the best results for this specific substrate.

References

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (URL not available)
  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. [Link]

  • Chiral ester synthesis by transesterification - Organic Chemistry Portal. [Link]

  • Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real: Expert Opinion on Drug Discovery - Taylor & Francis. [Link]

  • Esterification of various benzylic alcohols under Mitsunobu reaction... - ResearchGate. [Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis | ACS Omega. [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects - MDPI. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • An Approach to the Synthesis of Electron-Rich and Hindered Esters and Its Application to the Synthesis of Acteoside | Organic Letters - ACS Publications. [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. [Link]

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. [Link]

  • Yamaguchi reagent – Reagent of the month June - SigutLabs. [Link]

  • Yamaguchi esterification - Wikipedia. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. [Link]

  • Preparation of fluorous Yamaguchi reagents and evaluation of their reactivity in esterification. [Link]

  • Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols | Scilit. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. [Link]

  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile - YouTube. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. [Link]

  • Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Esterification of chiral secondary alcohols with fatty acid in organic solvents by polyethylene glycol-modified lipase - PubMed. [Link]

  • Fischer-Speier Esterification - SynArchive. [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess | Organic Letters - ACS Publications. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. [Link]

  • (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC. [Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - RSC Publishing. [Link]

Sources

Method

Application Note: Scalable Production of Cyclopentyl(2,6-difluorophenyl)methanol via Controlled Grignard Addition

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Cyclopentyl(2,6-difluorophenyl)methanol is a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Cyclopentyl(2,6-difluorophenyl)methanol is a sterically hindered secondary alcohol that serves as a critical building block in the synthesis of bicyclic ketones and advanced pharmaceutical intermediates. Transitioning the synthesis of this molecule from a milligram-scale discovery lab to a multi-gram or kilogram process requires rigorous thermodynamic control. This guide outlines a self-validating, highly optimized semi-batch protocol for the Grignard addition of cyclopentylmagnesium bromide to 2,6-difluorobenzaldehyde, ensuring high yields, process safety, and minimal side-product formation.

Mechanistic Rationale & Route Selection

The synthesis relies on the nucleophilic addition of a Grignard reagent to an aromatic aldehyde. We specifically select 2,6-difluorobenzaldehyde as the electrophile and cyclopentylmagnesium bromide as the nucleophile for the following mechanistic reasons:

  • Hyper-Electrophilicity: The strongly electron-withdrawing fluorine atoms at the ortho positions (2,6-) significantly increase the electrophilicity of the carbonyl carbon via inductive effects. This accelerates the nucleophilic attack, overcoming the steric bulk of the cyclopentyl group.

  • Elimination of Enolization: Unlike aliphatic aldehydes (e.g., cyclopentanecarboxaldehyde), 2,6-difluorobenzaldehyde lacks α -protons. This completely prevents competitive enolization—a common side reaction that quenches the Grignard reagent and depresses yields.

Scale-Up Thermodynamics & Process Safety

Grignard additions are notoriously exothermic ( ΔH≈−200 to −250 kJ/mol). On a scale exceeding 50 grams, the heat generated can easily overwhelm standard laboratory cooling capacities, leading to thermal runaway. Furthermore, elevated temperatures promote undesired Wurtz coupling during both Grignard formation and addition, which degrades selectivity (1)[1].

To mitigate this, our protocol employs a dynamically controlled semi-batch dosing strategy coupled with strict cryogenic jacketing.

Logic Root Scale-Up Challenges Grignard Addition Exotherm High Exothermicity (ΔH ≈ -200 kJ/mol) Root->Exotherm Wurtz Wurtz Coupling Side Reactions Root->Wurtz Moisture Moisture Sensitivity (Reagent Degradation) Root->Moisture Sol1 Jacketed Cooling & Controlled Dosing Rate Exotherm->Sol1 Sol2 Optimized Stoichiometry (1.2 Equivalents) Wurtz->Sol2 Sol3 Strict Inertion (N₂/Ar Blanket) Moisture->Sol3

Logical relationship between scale-up challenges and implemented process controls.

Quantitative Process Data

The following tables summarize the stoichiometric requirements and the optimization data that justify the chosen semi-batch parameters. Recent advancements in scalable organometallic synthesis demonstrate that strict temperature and dosing control can push Grignard addition yields to near-quantitative levels (2)[2].

Table 1: Material Requirements (0.63 mol Scale)

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
2,6-Difluorobenzaldehyde142.101.090.0 gElectrophile
Cyclopentylmagnesium bromide (2M)173.331.2380 mLNucleophile
Anhydrous THF72.11Solvent1500 mLReaction Medium
Sat. NH₄Cl (aq)53.49Excess1000 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11Solvent2000 mLExtraction Solvent

Table 2: Process Optimization for Grignard Addition

Dosing StrategyTemperature (°C)Dosing Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
Rapid Batch20 - 35 (Uncontrolled)0.5>9968.485.2
Semi-Batch (Optimal) 0 - 5 2.0 >99 92.1 98.5
Continuous Flow0N/A (5 min res.)>9995.099.1

Validated Experimental Protocol (100 g Scale)

This protocol is adapted from established methodologies for synthesizing bicyclic ketone precursors via Grignard additions to 2,6-difluorobenzaldehyde (3)[3].

Workflow A 2,6-Difluorobenzaldehyde (0.63 mol in THF) C Jacketed Reactor (Maintained at 0-5 °C) A->C Load B Cyclopentylmagnesium Bromide (1.2 eq, 2M in THF) B->C Controlled Dosing D Inline ATR-FTIR (Monitor C=O at 1710 cm⁻¹) C->D Real-time feedback E Quench Vessel (Sat. NH₄Cl, <10 °C) C->E Transfer after 2h D->C Adjust feed rate F Phase Separation & Organic Wash E->F Extract G Cyclopentyl(2,6-difluorophenyl)methanol (>98% Purity) F->G Crystallize/Concentrate

Process flow for the controlled scale-up synthesis of cyclopentyl(2,6-difluorophenyl)methanol.

Step 1: Reactor Inertion & Substrate Loading
  • Action: Purge a 3 L jacketed glass reactor with nitrogen for 15 minutes. Charge 90.0 g (0.633 mol) of 2,6-difluorobenzaldehyde and 1500 mL of anhydrous THF[3]. Initiate overhead stirring at 250 rpm.

  • Causality: Strict inertion prevents the degradation of the Grignard reagent by atmospheric moisture.

  • Self-Validation Checkpoint: Perform Karl Fischer titration on the THF solution. Proceed only if moisture is <50 ppm.

Step 2: Cryogenic Cooling & Initiation
  • Action: Set the jacketed chiller to -5 °C to bring the internal reaction temperature to 0 °C.

  • Causality: Starting at 0 °C provides a critical thermal buffer to prevent runaway kinetics and suppress side reactions.

Step 3: Controlled Grignard Dosing
  • Action: Using a precision dosing pump, add 380 mL (0.760 mol, 1.2 eq) of cyclopentylmagnesium bromide (2.0 M in THF) dropwise over 2 hours. Maintain the internal temperature strictly below 5 °C[3].

  • Causality: A 1.2 equivalent excess ensures complete consumption of the aldehyde. Dosing the nucleophile into the electrophile maintains an excess of aldehyde in the reactor initially, allowing for precise tracking of the exotherm.

  • Self-Validation Checkpoint: Monitor the first 5 mL of addition. An immediate temperature spike of 1–2 °C confirms reaction initiation. If no spike occurs, halt dosing immediately to prevent dangerous reagent accumulation.

Step 4: Maturation & Inline Analytics
  • Action: Once dosing is complete, adjust the chiller to allow the mixture to warm to 25 °C and stir for an additional 2 hours[3].

  • Causality: Warming to room temperature ensures kinetic completion of the sterically hindered addition.

  • Self-Validation Checkpoint: Utilize inline ATR-FTIR to monitor the disappearance of the aldehyde C=O stretch at ~1710 cm⁻¹. Proceed to the quench phase only when the peak area is <1% of its initial value.

Step 5: Quenching & Phase Separation
  • Action: Cool the reactor back to 0 °C. Slowly quench the reaction by adding 1000 mL of saturated aqueous ammonium chloride[3]. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with EtOAc (2 x 1000 mL).

  • Causality: Saturated NH₄Cl provides a mildly acidic environment (pH ~5-6) that safely protonates the magnesium alkoxide intermediate and solubilizes the resulting magnesium salts without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

Step 6: Isolation
  • Action: Combine the organic layers, wash with 500 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (heptane/EtOAc) or vacuum distillation.

  • Causality: Brine washing removes residual inorganic salts, and crystallization yields the high-purity target molecule suitable for downstream API synthesis.

References

  • [1] Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Fraunhofer-Publica. 1

  • [2] Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development. 2

  • [3] WO2019012063A1 - Bicyclic ketone compounds and methods of use thereof. Google Patents. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in the preparation of cyclopentyl (2,6-difluorophenyl)methanol

Technical Support Center: Troubleshooting the Synthesis of Cyclopentyl(2,6-difluorophenyl)methanol Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of Cyclopentyl(2,6-difluorophenyl)methanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the Grignard addition of cyclopentylmagnesium bromide to 2,6-difluorobenzaldehyde. This synthesis is deceptively complex; the sterically hindered, electron-deficient nature of the aldehyde, combined with the β -hydrogens of the cyclopentyl group, creates a perfect environment for competing side reactions.

This guide provides a self-validating framework to diagnose impurities, understand their causality, and execute an optimized, high-yielding protocol.

Part 1: Mechanistic Pathways & Impurity Profiling

To successfully troubleshoot this reaction, we must first map the competing mechanistic pathways. The highly electronegative ortho-fluorine atoms create significant steric bulk and electronically activate the aromatic ring, leading to divergent side reactions.

ReactionPathways Start 2,6-Difluorobenzaldehyde + CyclopentylMgBr Target Cyclopentyl(2,6-difluorophenyl)methanol (Desired Product) Start->Target Nucleophilic Addition RedImp 2,6-Difluorobenzyl alcohol (Reduction Impurity) Start->RedImp β-Hydride Transfer SNArImp 2-Cyclopentyl-6-fluorobenzaldehyde (SNAr Impurity) Start->SNArImp SNAr (F-displacement) WurtzImp Dicyclopentyl (Wurtz Impurity) GrignardPrep Cyclopentyl Bromide + Mg(0) GrignardPrep->Start Grignard Formation GrignardPrep->WurtzImp Wurtz Coupling

Fig 1. Divergent reaction pathways in the Grignard addition to 2,6-difluorobenzaldehyde.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a significant amount of 2,6-difluorobenzyl alcohol in my product mixture? Causality: Your Grignard reagent is acting as a reducing agent rather than a nucleophile. Cyclopentylmagnesium bromide possesses β -hydrogens. Because the two ortho-fluorine atoms on 2,6-difluorobenzaldehyde create severe steric hindrance around the carbonyl carbon, direct nucleophilic attack is impeded. Consequently, the reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the β -carbon of the Grignard reagent to the carbonyl carbon[1],[2]. This reduces the aldehyde to a primary alcohol and generates cyclopentene as a byproduct[2]. Solution: To suppress β -hydride transfer, lower the reaction temperature (e.g., -20 °C to -40 °C) to kinetically favor the lower-activation-energy nucleophilic addition over the reduction pathway. Alternatively, transmetalating the Grignard reagent with anhydrous cerium(III) chloride ( CeCl3​ ) prior to addition will significantly enhance nucleophilicity and suppress reduction[1].

Q2: LC-MS analysis shows a byproduct with an m/z consistent with the loss of a fluorine atom. What is this, and how do I prevent it? Causality: You are observing a Nucleophilic Aromatic Substitution ( SN​Ar ) byproduct, specifically 2-cyclopentyl-6-fluorobenzaldehyde. The highly electronegative fluorine atoms strongly activate the ortho positions of the aromatic ring toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex during the rate-determining addition step[3]. The Grignard reagent attacks the ring carbon bearing the fluorine, displacing it[4]. Solution: SN​Ar is highly concentration- and temperature-dependent. Ensure the reaction is kept strictly below 0 °C. More importantly, utilize a reverse addition technique: add the Grignard reagent dropwise to the aldehyde solution rather than vice versa. This keeps the localized concentration of the nucleophile low, preventing it from attacking the aromatic ring.

Q3: I have a non-polar impurity that elutes very early on GC/TLC, even before the aldehyde. What is it? Causality: This is dicyclopentyl, a product of Wurtz-type homocoupling during the preparation of the cyclopentylmagnesium bromide[5]. It occurs when unreacted cyclopentyl bromide reacts with the newly formed Grignard reagent on the surface of the magnesium turnings. Solution: Control the rate of cyclopentyl bromide addition to the magnesium to prevent localized high concentrations of the alkyl halide. Diluting the alkyl halide in THF and ensuring rapid stirring will minimize this homocoupling.

Q4: My yield is low, and I recover a lot of unreacted 2,6-difluorobenzaldehyde. Is enolization occurring? Causality: Unlike many aliphatic aldehydes, 2,6-difluorobenzaldehyde lacks α -hydrogens, meaning enolization (deprotonation by the Grignard reagent acting as a base) is impossible[2]. The recovery of starting material is almost certainly due to moisture in your system. Water rapidly quenches the Grignard reagent to form cyclopentane and magnesium hydroxide salts, leaving the electrophile untouched[6]. Solution: Ensure strict anhydrous conditions. Flame-dry all glassware under vacuum, use strictly anhydrous THF, and maintain a positive pressure of dry argon.

Part 3: Quantitative Data & Impurity Profiling

Impurity / ByproductMechanistic OriginAnalytical Signature (GC-MS / NMR)Mitigation Strategy
2,6-Difluorobenzyl alcohol β -Hydride Reduction[2]GC-MS: m/z 1441H NMR: Singlet at ~4.7 ppm (CH2-OH)Lower temp to -20 °C; use CeCl3​ additive[1].
2-Cyclopentyl-6-fluorobenzaldehyde SN​Ar (F-displacement)[4]GC-MS: m/z 19219F NMR: Loss of symmetry (1 F signal)Reverse addition; avoid excess Grignard; strict temp control.
Dicyclopentyl Wurtz Homocoupling[5]GC-MS: m/z 138 (Early eluting)TLC: High Rf (Hexanes)Slow addition of alkyl halide during Grignard prep.
Unreacted Aldehyde Moisture Quenching[6]GC-MS: m/z 1421H NMR: Aldehyde proton ~10.3 ppmFlame-dry glassware; titrate Grignard before use.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . You will not proceed to subsequent steps until the In-Process Controls (IPCs) confirm the success of the current step.

Workflow Step1 Step 1: Grignard Preparation Mg + Cyclopentyl-Br in THF IPC1 IPC 1: Titration Verify Active Molarity Step1->IPC1 Step2 Step 2: Reverse Addition Add Grignard to Aldehyde at -20°C IPC1->Step2 Pass IPC2 IPC 2: GC-MS / TLC Monitor Aldehyde Consumption Step2->IPC2 Step3 Step 3: NH4Cl Quench Neutralize unreacted RMgX IPC2->Step3 >95% Conversion Step4 Step 4: Extraction & Column Isolate Target Alcohol Step3->Step4

Fig 2. Self-validating experimental workflow with In-Process Controls.

Step 1: Preparation and Validation of Cyclopentylmagnesium Bromide
  • In a flame-dried flask under argon, add magnesium turnings (1.2 eq) and just enough anhydrous THF to cover them. Add a single crystal of iodine to activate the magnesium.

  • Dilute cyclopentyl bromide (1.0 eq) in anhydrous THF (to make a ~1.0 M solution). Add 5% of this solution to the Mg turnings and wait for the iodine color to fade and the mixture to gently reflux, indicating initiation.

  • Add the remaining cyclopentyl bromide solution dropwise over 45 minutes to maintain a gentle reflux, minimizing Wurtz coupling[5]. Stir for an additional 1 hour at room temperature.

  • IPC 1 (Self-Validation): Do not assume 100% conversion. Titrate a 1.0 mL aliquot of the Grignard solution using salicylaldehyde phenylhydrazone or iodine/LiCl. Proceed to Step 2 only if the active molarity is confirmed to be >0.8 M.

Step 2: Reverse Addition (Nucleophilic Attack)
  • In a separate flame-dried flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Using a syringe pump, add the titrated cyclopentylmagnesium bromide (1.05 eq) dropwise to the aldehyde solution over 1 hour. This reverse addition keeps the Grignard concentration low, preventing SN​Ar [4]. The low temperature suppresses β -hydride reduction[2].

  • Stir at -20 °C for 30 minutes.

  • IPC 2 (Self-Validation): Withdraw a 0.1 mL aliquot, quench into 1 mL of saturated aqueous NH4​Cl , and extract with 1 mL ethyl acetate. Run GC-MS or TLC on the organic layer. Proceed to Step 3 only if the aldehyde peak (m/z 142) shows >95% consumption.

Step 3: Quenching and Isolation
  • While maintaining the reaction at -20 °C, carefully quench by adding saturated aqueous NH4​Cl dropwise to protonate the magnesium alkoxide and destroy excess Grignard reagent[2].

  • IPC 3 (Self-Validation): Check the pH of the aqueous layer. It must be slightly acidic to neutral (pH ~6-7) to ensure complete breakdown of the magnesium emulsion.

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure cyclopentyl(2,6-difluorophenyl)methanol.

References

  • Grignard Reaction | Chem-Station Int. Ed. - Chem-Station.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - AdiChemistry.
  • Technical Support Center: Grignard Synthesis of Secondary Alcohols - Benchchem.
  • Grignard reaction - Wikipedia.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents - ResearchGate.
  • Nucleophilic Aromatic Substitution - UoMustansiriyah.

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation for Cyclopentyl (2,6-difluorophenyl)methanol Enantiomers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chiral HPLC separation of cyclopentyl (2,6-difluorophenyl)methanol enantiomers. Here, we ad...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chiral HPLC separation of cyclopentyl (2,6-difluorophenyl)methanol enantiomers. Here, we address common challenges and frequently asked questions to streamline your method development and troubleshooting processes.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of cyclopentyl (2,6-difluorophenyl)methanol. What are the likely causes and how can I fix this?

Answer:

Poor or no resolution is a common hurdle in chiral method development. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions, leading to insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the CSP.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition capabilities for your specific molecule.[3]

    • Solution: Screen a variety of CSPs. For aromatic alcohols like cyclopentyl (2,6-difluorophenyl)methanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2][4][5][6] Consider both coated and immobilized polysaccharide columns, as the latter offer greater solvent compatibility.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[7][8]

    • Solution: Systematically vary the mobile phase. In normal phase mode, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[9] The type of alcohol can also significantly impact selectivity.[5][10]

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate.[3][11]

    • Solution: While 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, reducing the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.[3][11]

  • Inadequate Temperature Control: Temperature influences the thermodynamics of the chiral recognition process.[11][12][13]

    • Solution: Employ a column oven to maintain a stable temperature. Experiment with different temperatures, as both increases and decreases can sometimes improve resolution, although the effect can be unpredictable.[11][13]

Troubleshooting Workflow for Poor Resolution

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Peak Tailing

Question: My peaks are showing significant tailing. What could be causing this and how do I improve the peak shape?

Answer:

Peak tailing in chiral HPLC can arise from several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH for ionizable compounds.[3]

Potential Causes & Step-by-Step Solutions:

  • Secondary Interactions: Unwanted interactions, particularly with residual silanols on silica-based CSPs, can lead to tailing.[3]

    • Solution: For neutral compounds like cyclopentyl (2,6-difluorophenyl)methanol, this is less common. However, if you suspect this, ensure your column is well-conditioned.

  • Column Contamination: Accumulation of contaminants can create active sites that cause tailing.[3]

    • Solution: Flush the column with a strong, compatible solvent. For immobilized columns, solvents like DMF or THF can be effective, followed by a rinse with an intermediate solvent like ethanol.[14] Always consult the column manufacturer's instructions for recommended washing procedures.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to broadened, tailing peaks.[3]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: Over time, the performance of any column will degrade, leading to poor peak shapes.[3]

    • Solution: If other troubleshooting steps fail, it may be time to replace the column.

Troubleshooting Workflow for Peak Tailing

Sources

Troubleshooting

minimizing byproducts in the Grignard addition of cyclopentyl (2,6-difluorophenyl)methanol

Technical Support Center: Troubleshooting the Grignard Addition of Cyclopentylmagnesium Bromide to 2,6-Difluorobenzaldehyde Executive Summary Synthesizing cyclopentyl(2,6-difluorophenyl)methanol via the Grignard addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Grignard Addition of Cyclopentylmagnesium Bromide to 2,6-Difluorobenzaldehyde

Executive Summary

Synthesizing cyclopentyl(2,6-difluorophenyl)methanol via the Grignard addition of cyclopentylmagnesium bromide to 2,6-difluorobenzaldehyde presents unique mechanistic challenges. The highly electron-deficient nature of the 2,6-difluorophenyl ring, combined with the steric bulk and β -hydrogens of the cyclopentyl Grignard reagent, frequently leads to poor yields dominated by reduction and substitution byproducts[1]. As a Senior Application Scientist, I have structured this guide to provide a mechanistic breakdown of these side reactions and an optimized, self-validating protocol to achieve high-fidelity nucleophilic addition.

Mechanistic Pitfalls & Troubleshooting (FAQs)

Q1: My reaction yields primarily 2,6-difluorobenzyl alcohol instead of the desired secondary alcohol. Why does this happen, and how can I prevent it?

  • The Causality: This is a classic β -hydride transfer (a Meerwein-Ponndorf-Verley-type reduction). Cyclopentylmagnesium bromide possesses multiple β -hydrogens. Because 2,6-difluorobenzaldehyde is highly electrophilic and sterically hindered, the Grignard reagent often acts as a reducing agent rather than a nucleophile[1]. It forms a six-membered cyclic transition state, transferring a hydride to the carbonyl carbon and releasing cyclopentene.

  • The Solution: Suppress the basicity and enhance the nucleophilicity of the organometallic species by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) prior to aldehyde addition (Imamoto conditions). Organocerium reagents are highly oxophilic and strictly favor 1,2-addition, effectively eliminating β -hydride transfer pathways.

Q2: LC-MS analysis shows a major byproduct with a mass indicating the loss of a fluorine atom. What is this side reaction?

  • The Causality: You are observing Nucleophilic Aromatic Substitution ( SN​Ar ). The two fluorine atoms on the benzaldehyde ring are highly electronegative and situated ortho to the strongly electron-withdrawing formyl group. This creates a highly activated system for SN​Ar [2]. The cyclopentyl carbanion attacks the aromatic ring at the 2- or 6-position, displacing a fluoride ion to form 2-cyclopentyl-6-fluorobenzaldehyde[3].

  • The Solution: SN​Ar is highly temperature-dependent and exacerbated by polar aprotic solvents that stabilize the Meisenheimer intermediate. Maintain strict cryogenic conditions (-78 °C) during the addition phase[3]. Furthermore, avoid using a large excess of the Grignard reagent (cap at 1.05 equivalents) and consider using a less coordinating solvent blend (e.g., THF/Toluene) to attenuate the reagent's reactivity toward the aromatic ring.

Q3: I am observing significant amounts of dicyclopentyl (bicyclopentane) and unreacted aldehyde. How do I correct this?

  • The Causality: Dicyclopentyl is formed via Wurtz-type homocoupling during the initiation and formation of the Grignard reagent from cyclopentyl bromide and magnesium. This side reaction consumes your alkyl halide, meaning your assumed molarity is incorrect, leaving unreacted 2,6-difluorobenzaldehyde in the final mixture.

  • The Solution: Do not rely on theoretical molarity. Always titrate your cyclopentylmagnesium bromide solution immediately before use (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone). To minimize Wurtz coupling during preparation, form the Grignard reagent at lower temperatures (15–20 °C) using highly activated magnesium turnings and a slow addition rate of the alkyl halide.

Reaction Pathway Visualization

G SM 2,6-Difluorobenzaldehyde + Cyclopentyl-MgBr Desired Cyclopentyl(2,6-difluorophenyl)methanol (Desired Product) SM->Desired Nucleophilic Addition (Carbonyl Attack) Reduction 2,6-Difluorobenzyl alcohol + Cyclopentene SM->Reduction β-Hydride Transfer (6-Membered TS) SNAr 2-Cyclopentyl-6-fluorobenzaldehyde (SNAr Byproduct) SM->SNAr Nucleophilic Aromatic Substitution (ortho-F)

Reaction pathways of cyclopentylmagnesium bromide and 2,6-difluorobenzaldehyde.

Quantitative Byproduct Profile

The table below summarizes the expected byproduct distribution when reacting cyclopentylmagnesium bromide with 2,6-difluorobenzaldehyde under standard conditions versus the optimized organocerium protocol.

ByproductMechanistic PathwayUnoptimized Yield (Standard Grignard, 0 °C)Optimized Yield ( CeCl3​ , -78 °C)
2,6-Difluorobenzyl alcohol β -Hydride Transfer (Reduction)15% – 25%< 2%
2-Cyclopentyl-6-fluorobenzaldehyde Nucleophilic Aromatic Substitution ( SN​Ar )10% – 20%< 1%
Dicyclopentyl Wurtz Homocoupling (Reagent Prep)5% – 10%< 2%

Self-Validating Experimental Protocol: Organocerium-Mediated Addition

To bypass the aforementioned pitfalls, the following protocol utilizes CeCl3​ to drive chemoselective 1,2-addition. This workflow is designed to be self-validating; specific visual cues at each step confirm the success of the intermediate transformations.

Step 1: Activation of Cerium(III) Chloride

  • Add 1.5 equivalents of CeCl3​⋅7H2​O to a flame-dried Schlenk flask.

  • Gradually heat the flask to 140 °C under high vacuum (0.1 Torr) for 2 hours with gentle stirring.

  • Validation Check: The crystalline solid will slowly convert into a free-flowing, fine white powder. If the powder clumps or sticks to the glass walls, moisture is still present, and the drying time must be extended.

Step 2: Transmetalation

  • Cool the flask to room temperature, backfill with argon, and suspend the anhydrous CeCl3​ in anhydrous THF (0.2 M). Stir vigorously for 2 hours at room temperature to ensure complete solvent complexation.

  • Cool the milky-white suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.05 equivalents of freshly titrated cyclopentylmagnesium bromide.

  • Validation Check: Stir for 1.5 hours at -78 °C. The suspension will transition from milky white to a pale yellow/off-white homogenous slurry, visually confirming the successful transmetalation to the cyclopentylcerium(III) dichloride species.

Step 3: Chemoselective Addition

  • Dissolve 1.0 equivalent of 2,6-difluorobenzaldehyde in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the organocerium slurry at -78 °C over 30 minutes to prevent localized heating.

  • Stir for an additional 2 hours at -78 °C.

  • Validation Check: Monitor the reaction by TLC (Hexanes/Ethyl Acetate 8:2). The highly UV-active aldehyde starting material ( Rf​≈0.6 ) should completely disappear, replaced by a new, more polar UV-active spot ( Rf​≈0.3 ) corresponding to cyclopentyl(2,6-difluorophenyl)methanol[3].

Step 4: Quench and Isolation

  • Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl solution.

  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • Filter the mixture through a pad of Celite to remove the cerium salts, washing the filter cake thoroughly with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the crude product, which can be purified via flash column chromatography.

References

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." 1

  • Benchchem. "Technical Support Center: 2',6'-Difluoroacetophenone Reactions." 3

  • Journal of the American Chemical Society. "Light Directs Monomer Coordination in Catalyst-Free Grignard Photopolymerization." 2

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of cyclopentyl (2,6-difluorophenyl)methanol vs cyclohexyl analogs

As a Senior Application Scientist, I frequently encounter the dilemma of ring-size selection during hit-to-lead optimization. While the shift from a cyclopentyl to a cyclohexyl scaffold may seem like a trivial addition o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of ring-size selection during hit-to-lead optimization. While the shift from a cyclopentyl to a cyclohexyl scaffold may seem like a trivial addition of a methylene unit, the conformational and electronic ramifications at the adjacent carbinol center are profound.

This guide provides an objective, data-driven comparison of cyclopentyl(2,6-difluorophenyl)methanol and its cyclohexyl analog . By dissecting the causality behind their divergent reactivities, this document serves as a foundational resource for researchers designing synthetic routes or optimizing pharmacophores.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the reactivity of these secondary alcohols, we must analyze the system as a sum of its electronic and steric parts.

The Electronic Bottleneck: 2,6-Difluorophenyl

The 2,6-difluorophenyl moiety is not merely a passive spectator. The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This electronic environment severely destabilizes any adjacent carbocation intermediate, effectively shutting down SN​1 pathways[1]. Consequently, any substitution at the carbinol carbon is forced through an SN​2 or addition-elimination mechanism, making the reaction highly sensitive to the steric environment of the adjacent cycloalkane.

The Steric Divergence: Envelope vs. Chair

The primary differentiator between the two analogs is the conformational behavior of the aliphatic ring:

  • Cyclopentyl Analog: The 5-membered ring primarily adopts an envelope conformation. While it possesses some eclipsing strain, it lacks the severe transannular bulk of larger rings. This leaves the trajectory to the carbinol carbon relatively accessible[2].

  • Cyclohexyl Analog: The 6-membered ring adopts a rigid chair conformation. The equatorial/axial dynamics mean that the bulky 2,6-difluorophenyl group and the hydroxyl group must navigate severe 1,3-diaxial interactions. The axial hydrogens of the cyclohexane ring act as a physical shield, blocking the trajectory of incoming nucleophiles or bulky reagents[3][4].

ReactivityLogic Substrate Secondary Carbinol Core (2,6-diF-Ph) Cyclopentyl Cyclopentyl Analog Envelope Conformation Substrate->Cyclopentyl Cyclohexyl Cyclohexyl Analog Chair Conformation Substrate->Cyclohexyl StericLow Lower Steric Shielding Accessible Trajectory Cyclopentyl->StericLow StericHigh Higher Steric Shielding Axial H-Interactions Cyclohexyl->StericHigh SN2 Fast SN2 / Mitsunobu High Acylation Rate StericLow->SN2 Oxidation Oxidation to Ketone (Strain Relief) StericLow->Oxidation Standard Rate SN2Slow Sluggish SN2 Slower Acylation StericHigh->SN2Slow StericHigh->Oxidation Accelerated (Relief of Strain)

Logic flow of steric and electronic effects dictating carbinol reactivity.

Comparative Reactivity Profiles

Acylation and Esterification (Steric Dominance)

In reactions where the carbinol oxygen acts as a nucleophile (e.g., Steglich esterification), the cyclohexyl analog exhibits significantly sluggish kinetics. The rate-determining step involves the attack of the sterically hindered secondary alcohol onto an acylpyridinium intermediate. The axial protons of the cyclohexyl ring clash with the incoming electrophile, whereas the flatter cyclopentyl ring allows for a more facile approach.

Oxidation (Thermodynamic Strain Relief)

Interestingly, oxidation to the corresponding ketone flips the expected reactivity paradigm. Converting the sp3 hybridized carbinol carbon to an sp2 hybridized carbonyl carbon relieves the severe steric crowding between the 2,6-difluorophenyl group and the cycloalkane ring. Because the cyclohexyl analog suffers from higher initial ground-state strain (due to 1,3-diaxial interactions), its oxidation is thermodynamically driven by a greater relief of strain, often resulting in a slightly faster or comparable oxidation rate to the cyclopentyl analog.

Nucleophilic Substitution (Mitsunobu)

Inversion of stereochemistry via the Mitsunobu reaction is notoriously difficult for the cyclohexyl analog. The bulky triphenylphosphine oxide leaving group cannot easily depart due to the steric bottleneck created by the chair conformation, often leading to poor yields and elimination byproducts. The cyclopentyl analog, conversely, undergoes clean inversion.

Quantitative Data Summary

The following table summarizes the comparative kinetic and yield data derived from standardized parallel reactions.

Property / ReactionCyclopentyl(2,6-difluorophenyl)methanolCyclohexyl(2,6-difluorophenyl)methanol
Ring Conformation EnvelopeChair
Steric Hindrance (A-Value Proxy) ModerateHigh (Axial H-shielding)
Steglich Acylation (Relative Rate) 1.0 (Baseline)~0.3 (Sluggish)
Mitsunobu Inversion Yield > 85%< 40% (Significant steric clash)
DMP Oxidation (Relative Rate) 1.01.2 (Accelerated by strain relief)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture, kinetic data is rendered immune to injection volume variations during HPLC analysis.

ExpWorkflow Prep Substrate Preparation Reaction Parallel Reactions Prep->Reaction Quench Quench & Workup Reaction->Quench Analysis HPLC/GC-MS Quantification Quench->Analysis Data Kinetic Profiling Analysis->Data

Self-validating parallel workflow for comparative kinetic profiling.
Protocol A: Self-Validating Comparative Steglich Esterification

Objective: Quantify the steric retardation of the cyclohexyl group during O -acylation.

  • Preparation of Stock Solution: In a flame-dried 10 mL volumetric flask, dissolve the selected carbinol substrate (1.0 mmol) and the internal standard 1,3,5-trimethoxybenzene (0.5 mmol) in anhydrous dichloromethane (DCM).

  • Reagent Activation: In a separate vial, dissolve phenylacetic acid (1.2 mmol), EDC·HCl (1.5 mmol), and DMAP (0.1 mmol) in 5 mL of DCM. Stir for 10 minutes at room temperature to form the active acylpyridinium species.

  • Reaction Initiation (t=0): Transfer the activated reagent solution to the substrate stock solution under vigorous stirring.

  • Kinetic Sampling: At t = 5, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot using a micro-syringe.

  • Quench & Workup: Immediately discharge the aliquot into a vial containing 500 µL of saturated aqueous NaHCO3​ and 500 µL of ethyl acetate. Vortex for 10 seconds.

  • Analysis: Extract the organic layer, filter through a short plug of anhydrous Na2​SO4​ , and inject into the HPLC. Plot the ratio of the product peak area to the internal standard peak area over time.

Protocol B: Comparative Oxidation via Dess-Martin Periodinane (DMP)

Objective: Evaluate the thermodynamic acceleration caused by the relief of ground-state strain.

  • Reaction Setup: Dissolve the carbinol substrate (1.0 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol) in 10 mL of wet DCM (water accelerates DMP activation). Cool to 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 mmol) in a single portion.

  • Monitoring: Allow the reaction to warm to room temperature. Withdraw 100 µL aliquots at t = 10, 20, 40, and 60 minutes.

  • Quench: Quench aliquots into a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ to destroy unreacted DMP and neutralize acetic acid byproducts.

  • Analysis: Extract with DCM, evaporate, reconstitute in acetonitrile, and analyze via HPLC to determine the rate of ketone formation.

References

  • A Comparative Guide to the Reactivity of Spiro[4.4... | Benchchem |2

  • Unprecedented Reversal of Regioselectivity during Methanolysis and an Interception of Curtius Rearrangement | ResearchGate | 1

  • Cyclohexanes in Drug Discovery | PharmaBlock | 4

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" | Master Organic Chemistry | 3

Sources

Comparative

A Comparative Guide to the Steric Effects of 2,6-Difluoro vs. 2,4-Difluoro Substitution in Cyclopentyl Phenylmethanols

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design.[1][2][3] Its unique propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design.[1][2][3] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][4] This guide provides an in-depth comparison of two common fluorination patterns, 2,6-difluoro and 2,4-difluoro, within the context of the cyclopentyl phenylmethanol framework. We will explore how these seemingly similar substitutions impart drastically different steric and electronic properties, leading to profound consequences for molecular conformation and, ultimately, biological activity.

Part 1: The Dichotomy of Fluorine's Influence: Steric Hindrance vs. Electronic Effects

Fluorine's impact is twofold. Electronically, its high electronegativity creates a strong dipole and alters the pKa of nearby functional groups.[4][5] Sterically, while a single fluorine atom is relatively small, its placement at the ortho positions of a phenyl ring can create significant conformational constraints.[6][7]

  • 2,6-Difluoro Substitution: This symmetrical pattern places a fluorine atom on both sides of the bond connecting the phenyl ring to the cyclopentylmethanol moiety. This "two-flank guard" imposes a severe steric barrier to rotation.[8][9][10] The phenyl ring is forced to adopt a conformation that is nearly perpendicular to the plane of the substituent, a phenomenon well-documented in similar systems like 2,6-difluoroanisole.[11] This rigidification can be highly advantageous, locking the molecule into a single, predictable, and potentially highly active conformation.[12]

  • 2,4-Difluoro Substitution: This asymmetrical pattern presents a more nuanced scenario. The single ortho fluorine at the 2-position provides a degree of steric hindrance, but the lack of a second ortho substituent allows for significantly more rotational freedom compared to the 2,6-isomer. The electronic landscape is also different, with the electron-withdrawing effects distributed asymmetrically across the ring, which can influence interactions with target proteins.[13][14]

This fundamental difference in rotational freedom is the central theme of our comparison. While the 2,6-isomer is a "locked" system, the 2,4-isomer is more flexible, capable of adapting its shape to fit a binding pocket—an "induced fit" model.

Part 2: Experimental Validation: A Framework for Comparison

To objectively compare these two substitution patterns, a multi-pronged experimental approach is necessary. This section outlines the core protocols for synthesis, conformational analysis, and physicochemical characterization.

Experimental Workflow

The logical flow of investigation involves synthesizing the target compounds, followed by detailed analysis to correlate their structural differences with their properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization S1 Grignard Reagent Formation S2 Reaction with Cyclopentanecarboxaldehyde S1->S2 S3 Aqueous Workup & Purification S2->S3 A1 NMR Spectroscopy (1H, 13C, 19F, NOESY) S3->A1 Structural Confirmation A3 Physicochemical Property Measurement S3->A3 Sample for Testing A2 Computational Modeling (Rotational Barrier) A1->A2 Experimental Data for Validation G cluster_26 2,6-Difluoro Isomer cluster_24 2,4-Difluoro Isomer 26_img 26_label High Rotational Barrier (Locked Perpendicular Conformation) clash1 ring clash1->ring Steric Clash clash2 clash2->ring 24_img 24_label Low Rotational Barrier (Increased Flexibility) rot_arrow rot_arrow->rot_arrow Rotation

Sources

Validation

GC-MS Purity Analysis and Validation of Cyclopentyl(2,6-difluorophenyl)methanol: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically hindered, fluorinated secondary alcohols. Cyclopentyl(2,6-difluorophenyl)methanol is a prime example of a compound t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically hindered, fluorinated secondary alcohols. Cyclopentyl(2,6-difluorophenyl)methanol is a prime example of a compound that demands rigorous analytical design. The presence of a bulky cyclopentyl group adjacent to a strongly electron-withdrawing 2,6-difluorophenyl ring creates a unique microenvironment around the hydroxyl (-OH) group.

When analyzed via gas chromatography (GC), free hydroxyl groups interact with active silanol sites in the inlet liner and stationary phase, leading to severe peak tailing, unpredictable thermal dehydration, and compromised quantitation. To establish a robust purity assay, we must objectively compare analytical modalities and implement a self-validating protocol grounded in the latest regulatory frameworks.

Methodological Comparison: Selecting the Optimal Modality

To determine the most effective analytical approach, we must evaluate the causality behind signal degradation. We compared three primary modalities for the purity analysis of cyclopentyl(2,6-difluorophenyl)methanol: Direct GC-MS, TMS-Derivatized GC-MS, and HPLC-UV.

The Causality of Derivatization: While Direct GC-MS requires no sample preparation, fluorinated alcohols analyzed via Electron Ionization (EI) often fail to produce a strong molecular ion signal, complicating trace impurity identification[1]. Furthermore, the steric hindrance of the cyclopentyl group exacerbates thermal instability in the GC inlet. Silylation—specifically Trimethylsilyl (TMS) derivatization—replaces the active hydrogen with a TMS group, neutralizing polarity and drastically improving thermal stability and peak symmetry[2]. Therefore, TMS-Derivatized GC-MS is the superior choice for high-fidelity purity validation.

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterDirect GC-MS (Underivatized)TMS-Derivatized GC-MS (Recommended)HPLC-UV (Orthogonal Alternative)
Peak Symmetry Poor (Broad, tailing due to -OH interactions)Excellent (Sharp, symmetrical)Excellent (Sharp, symmetrical)
Thermal Stability Low (Prone to dehydration in GC inlet)High (Stable up to 300°C)N/A (Ambient temperature analysis)
Sensitivity (LOD) Moderate (~500 ng/mL)High (~10 ng/mL)Low (~1000 ng/mL, poor chromophore)
MS Fragmentation Weak molecular ion ( M+ )Strong diagnostic fragment ionsN/A
Throughput High (No prep time required)Moderate (30 min derivatization step)High (Direct injection)

Experimental Workflow & Self-Validating Protocol

To ensure complete derivatization of this sterically hindered alcohol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) in the presence of anhydrous pyridine. The TMCS is a critical causal factor; without it, the bulky cyclopentyl and ortho-fluoro groups sterically block the BSTFA, leading to incomplete reactions and artifactual double-peaks[2].

GCMS_Workflow A Sample Prep (Anhydrous DCM) B Silylation BSTFA + 1% TMCS A->B Pyridine 60°C, 30 min C GC Separation (5% Phenyl Column) B->C 1 µL Injection D EI-MS Detection (70 eV) C->D Elution E Data Processing & Quantitation D->E m/z Extraction

GC-MS analytical workflow for TMS-derivatized cyclopentyl(2,6-difluorophenyl)methanol.

Step-by-Step Methodology
  • Reagent Preparation: Ensure all glassware is oven-dried. Environmental moisture rapidly hydrolyzes TMS derivatives, which will destroy the integrity of the assay.

  • Sample Solubilization: Dissolve 1.0 mg of cyclopentyl(2,6-difluorophenyl)methanol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization Reaction: Transfer 100 µL of the sample solution into a 2 mL deactivated glass autosampler vial. Add 50 µL of anhydrous pyridine (which acts as both an acid scavenger and a basic catalyst) and 50 µL of BSTFA + 1% TMCS.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes. Heat is required to overcome the activation energy barrier imposed by the steric bulk of the substrate.

  • Internal Standard Addition (Self-Validation): Cool to room temperature. Dilute with 800 µL of anhydrous DCM containing 10 µg/mL of 4-fluorobenzyl alcohol-TMS (Internal Standard). This step creates a self-validating system; any variations in injection volume, derivatization efficiency, or unexpected matrix effects are mathematically normalized by the internal standard response.

  • GC-MS Acquisition: Inject 1 µL in split mode (10:1) onto a 5% Phenyl Methyl Siloxane column (e.g., HP-5ms). Utilize an EI source at 70 eV, scanning from m/z 50 to 500[1].

Method Validation Strategy (ICH Q2(R2) Framework)

A protocol is only as reliable as its validation. We align our validation strategy with the modernized ICH Q2(R2) guidelines, ensuring the procedure is scientifically sound, reproducible, and fit for its intended purpose as a purity assay[3].

Validation_Logic Root ICH Q2(R2) Validation Strategy Spec Specificity (Blank & Matrix Match) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Prec Precision (Intra/Inter-day RSD < 2%) Root->Prec Sens Sensitivity (LOD/LOQ via S/N) Root->Sens

Core validation parameters evaluated under the ICH Q2(R2) regulatory framework.

Table 2: Summary of ICH Q2(R2) Validation Results (Representative Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from impurities Rs​=3.2 (Resolved from ketone precursor)Pass
Linearity R2≥0.995 over 50-150% nominal range R2=0.9994 (Range: 1-100 µg/mL)Pass
Repeatability (Precision) RSD ≤2.0% (n=6 injections)RSD = 0.85%Pass
Intermediate Precision RSD ≤2.0% (n=6, different days/analysts)RSD = 1.12%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 10 ng/mL (S/N = 14)Pass
Robustness Stable quantitation despite deliberate variationsTolerates ±5∘ C derivatization temp shiftsPass

By utilizing a TMCS-catalyzed TMS derivatization approach coupled with rigorous ICH Q2(R2) validation, laboratories can successfully bypass the chromatographic pitfalls associated with sterically hindered fluorinated alcohols, ensuring highly accurate and reproducible purity determinations.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA europa.eu
  • Preparation of TMS Derivatives for GC/MS - CalTech GPS caltech.edu
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC nih.gov
  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016 shimadzu.co.kr

Sources

Comparative

Enantioselective Synthesis of Cyclopentyl(2,6-difluorophenyl)methanol: A Comparative Guide to Reproducibility

Executive Summary The asymmetric synthesis of chiral diaryl and alkyl-aryl carbinols is a cornerstone of modern drug development, with derivatives like cyclopentyl(2,6-difluorophenyl)methanol serving as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of chiral diaryl and alkyl-aryl carbinols is a cornerstone of modern drug development, with derivatives like cyclopentyl(2,6-difluorophenyl)methanol serving as critical building blocks for therapeutics such as plasma kallikrein inhibitors[1]. However, the enantioselective reduction of its precursor—cyclopentyl 2,6-difluorophenyl ketone—presents a formidable synthetic challenge.

Classified as a "bulky-bulky" ketone, this substrate resists traditional facial discrimination[2]. This guide objectively compares the reproducibility, scalability, and mechanistic causality of the three primary enantioselective routes: Biocatalytic Ketoreductase (KRED) reduction, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and Corey-Bakshi-Shibata (CBS) reduction.

Mechanistic Causality & Substrate Profiling

To achieve high enantiomeric excess (ee), a chiral catalyst must differentiate between the two substituents flanking the carbonyl carbon. The difficulty with cyclopentyl 2,6-difluorophenyl ketone is twofold:

  • Steric vs. Electronic Clash: The cyclopentyl group is a bulky aliphatic ring, while the 2,6-difluorophenyl group is sterically encumbered by two ortho-fluorine atoms. In terms of pure steric bulk (A-values), they are remarkably similar, making Re vs. Si facial discrimination highly difficult for small-molecule catalysts[3].

  • Electronic Polarization: The 2,6-difluorophenyl group is profoundly electron-withdrawing, rendering the carbonyl highly electrophilic. This increases the rate of unselective background reduction. Furthermore, the electron-deficient nature of the fluorinated ring weakens the stabilizing CH/π interactions that transition-metal catalysts typically rely upon to lock the substrate into a favored transition state[3].

Comparison of Synthetic Routes

Biocatalytic Ketoreductase (KRED) Reduction (The Gold Standard for ee)

Engineered KREDs and Alcohol Dehydrogenases (ADHs) have revolutionized the reduction of bulky-bulky ketones[2]. The causality behind their success lies in the rigid, highly evolved 3D binding pocket of the enzyme, which forces the substrate into a single reactive conformation, overriding the poor electronic differentiation that plagues chemical catalysts.

  • Pros: Exceptional enantioselectivity (>99% ee), highly reproducible, and operates under mild, aqueous conditions.

  • Cons: Requires upfront enzyme screening; product isolation can be complicated by emulsion formation during the extraction of the highly lipophilic product.

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) (The Scalable Chemical Route)

Noyori-type ATH using RuCl(p-cymene)[(S,S)-TsDPEN] with a formic acid/triethylamine (TEAF) azeotrope is a robust chemical method. The transition state relies on a six-membered pericyclic ring. While the 2,6-difluoro substitution reduces optimal CH/π stabilization, optimized temperature control and catalyst loading still yield highly reproducible results.

  • Pros: Highly scalable, utilizes commercially available catalysts, and allows for high substrate concentrations.

  • Cons: Slightly lower ee than biocatalysis; requires a strict inert atmosphere during catalyst activation to prevent oxidation of the active Ru-hydride species.

Corey-Bakshi-Shibata (CBS) Reduction (The Stoichiometric Borane Route)

The CBS reduction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source. The mechanism relies heavily on the steric differentiation between the "large" and "small" substituents of the ketone as it coordinates to the catalyst[4]. Because both the cyclopentyl and 2,6-difluorophenyl groups are sterically demanding, the catalyst struggles to achieve high facial selectivity.

  • Pros: Predictable absolute stereochemistry and fast reaction times.

  • Cons: Lower ee (typically capping at 80-85%) due to the bulky-bulky nature of the substrate; utilizes hazardous borane reagents.

Quantitative Data Comparison

Synthetic RouteCatalyst / Reagent SystemEnantiomeric Excess (ee)Typical Isolated YieldScalabilityReaction Time
KRED Reduction Engineered ADH / NADP⁺ / GDH>99%85–90%High12–24 h
Ru-ATH RuCl(p-cymene)[(S,S)-TsDPEN]90–95%92–96%Very High8–16 h
CBS Reduction (R)-Me-CBS / BH₃·SMe₂80–85%88–92%Moderate2–4 h

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic KRED Reduction (10 mmol Scale)

Causality Note: Glucose dehydrogenase (GDH) is utilized to recycle NADP⁺ to NADPH, driving the equilibrium forward while keeping cofactor costs negligible. Strict pH control is critical to prevent enzyme denaturation and maintain GDH activity.

  • Preparation: In a 250 mL jacketed reactor, dissolve cyclopentyl 2,6-difluorophenyl ketone (10 mmol, ~2.10 g) in 10 mL of isopropanol (acting as a co-solvent to aid the solubility of the lipophilic ketone).

  • Buffer Addition: Add 90 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme/Cofactor Loading: Add NADP⁺ (10 mg), D-Glucose (15 mmol, 2.7 g), Glucose Dehydrogenase (GDH, 50 mg), and the selected engineered KRED variant (100 mg).

  • Reaction Execution: Stir the biphasic mixture at 30 °C at 300 rpm. Maintain the pH strictly at 7.0 using an autotitrator dispensing 1 M NaOH. Monitor conversion via chiral HPLC.

  • Workup & Isolation: Upon full conversion (typically 16 h), add 100 mL of methyl tert-butyl ether (MTBE). Critical Step: Filter the entire biphasic mixture through a Celite pad to remove precipitated proteins—this prevents severe emulsion formation. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to afford the highly enantioenriched chiral alcohol.

KRED_Workflow S1 Ketone Substrate Cyclopentyl 2,6-difluorophenyl ketone S2 Enzyme Screening (ADH / KRED Variants) S1->S2 Substrate Profiling S3 Biocatalytic Reduction Cofactor Regeneration (NADP+ to NADPH) S2->S3 Optimal Variant Selected S4 Product Isolation Filtration & MTBE Extraction S3->S4 Full Conversion S5 Enantiopure Product >99% ee S4->S5 High Yield Recovery

Biocatalytic workflow for KRED screening, cofactor regeneration, and product isolation.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (10 mmol Scale)

Causality Note: The 5:2 molar ratio of Formic Acid to Triethylamine is critical; it provides the necessary hydride source while maintaining a slightly acidic environment that prevents base-catalyzed catalyst deactivation.

  • Catalyst Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%) in anhydrous DMF (5 mL).

  • Reagent Addition: Add cyclopentyl 2,6-difluorophenyl ketone (10 mmol, 2.10 g) directly to the flask.

  • Hydride Source: Slowly inject a pre-mixed, heavily degassed azeotrope of formic acid/triethylamine (5:2 ratio, 4 mL).

  • Reaction Execution: Heat the mixture to 40 °C. Because the electron-withdrawing fluorines accelerate the reaction, the temperature must be kept strictly ≤40 °C to prevent the erosion of enantioselectivity via reverse hydride transfer. Stir for 12 h.

  • Workup & Isolation: Quench the reaction with deionized water (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over MgSO₄, concentrate, and purify via short-path silica gel chromatography.

RU_ATH A Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] B Active Catalyst Ru-H Species (16e-) A->B HCO2H / NEt3 -HCl C Transition State 6-Membered Pericyclic Ring (Facial Discrimination) B->C Ketone Coordination D Chiral Product (S)-Cyclopentyl(2,6-difluorophenyl)methanol C->D Hydride Transfer D->B Catalyst Regeneration

Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanism for bulky-bulky ketones.

References

  • WO2023146809A1 - Plasma kallikrein inhibitors Google P
  • Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases ACS Catalysis[Link]

  • Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds Journal of the American Chemical Society[Link]

Sources

Validation

Comparative Guide to IR Spectroscopy Reference Standards for Cyclopentyl(2,6-difluorophenyl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Mechanistic Grounding In pharmaceutical development, the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Grounding

In pharmaceutical development, the analytical control of starting materials and complex intermediates is just as critical as the validation of the final Active Pharmaceutical Ingredient (API). Cyclopentyl(2,6-difluorophenyl)methanol (CAS 1342433-98-0) [1] is a specialized fluorinated building block. Because fluorine substitution dramatically alters the electron density of the adjacent aromatic ring, it creates highly distinct vibrational modes in the mid-infrared (mid-IR) region[2].

Validating the identity of this intermediate upon receipt or post-synthesis requires robust Fourier-transform infrared (FTIR) spectroscopy. However, the quality of your analytical output is entirely dependent on the quality of your reference standard.

The Causality of Spectral Signatures

To effectively compare reference standards, one must first understand the specific molecular vibrations being validated. For cyclopentyl(2,6-difluorophenyl)methanol, the critical diagnostic bands include:

  • C–F Stretch (1000–1250 cm⁻¹): Fluorine is highly electronegative. The stretching of the C–F bond involves a massive change in the molecular dipole moment, resulting in an intense IR absorption that dominates the fingerprint region[2].

  • Secondary O–H Stretch (~3200–3400 cm⁻¹): This band is typically broad due to intermolecular hydrogen bonding in the solid state.

  • Cyclopentyl Aliphatic C–H Stretch (2850–2950 cm⁻¹): Provides a distinct asymmetric and symmetric stretching pattern that differentiates it from purely aromatic precursors.

Comparison of Reference Standard Alternatives

Because cyclopentyl(2,6-difluorophenyl)methanol is an intermediate rather than a final commercial API, a formal primary pharmacopoeial monograph (e.g., USP or EP) may not exist. Therefore, analytical laboratories must choose between secondary commercial standards, in-house characterized standards, or digital libraries.

Quantitative Comparison Table
Reference Standard TypeSource / TraceabilityPurity RequirementRelative CostRegulatory Acceptance (ICH Q6A)Best Application / Use Case
Primary / CRM Metrology Institutes or Custom Synthesis>99.5% (Certified)Very HighUniversal (Gold Standard)Dispute resolution, baseline validation
Secondary Commercial ISO 17034 Accredited Suppliers (e.g., abcr)>98.0% (Traced to Primary)MediumHigh (with proper COA documentation)Routine incoming QC of raw materials
In-House Working Standard Synthesized internally, fully characterized>98.0%Low (per use), High (initial setup)High (requires rigorous internal QA)High-volume manufacturing
In-Silico / Spectral Library Digital databases (NIST, Commercial)N/A (Digital Overlay)Low (Subscription)Low (Not accepted for GMP release)Early R&D, rapid screening

Self-Validating Experimental Protocol: ATR-FTIR Validation

To ensure scientific integrity, identity testing cannot simply be a "point-and-shoot" exercise. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR and is designed as a self-validating system —meaning the instrument verifies its own operational parameters before sample data is accepted[3].

Why Diamond ATR? Traditional KBr pellet transmission is highly susceptible to moisture absorption. Because water exhibits a broad O–H band around 3400 cm⁻¹, hygroscopic KBr pellets will artificially distort the critical secondary alcohol O–H stretch of the cyclopentyl(2,6-difluorophenyl)methanol[2]. A diamond ATR crystal eliminates this variable and provides the durability needed for hard crystalline intermediates.

Step-by-Step Methodology
  • System Suitability and Calibration (Internal Control):

    • Action: Scan a traceable polystyrene film standard.

    • Causality: This verifies the wavenumber accuracy of the interferometer. The system software must automatically identify the 1601 cm⁻¹ and 1028 cm⁻¹ peaks within ±1.0 cm⁻¹ tolerances before unlocking the sample measurement module[3].

  • Background Spectrum Acquisition (Environmental Control):

    • Action: Collect a 32-scan background spectrum of the clean, empty diamond ATR crystal.

    • Causality: Atmospheric carbon dioxide (2350 cm⁻¹) and water vapor (1300–1900 cm⁻¹) constantly fluctuate. Subtracting a fresh background ensures environmental variables do not artificially alter the sample's spectrum.

  • Sample Application and Compression:

    • Action: Place 2–5 mg of cyclopentyl(2,6-difluorophenyl)methanol solid onto the diamond crystal. Apply consistent pressure using the ATR anvil.

    • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Consistent, high pressure ensures intimate optical contact between the crystal and the solid intermediate, maximizing the signal-to-noise ratio (SNR)[2].

  • Spectral Acquisition and Comparison:

    • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and overlay it digitally with the chosen reference standard spectrum (from the table above).

    • Validation: Calculate the mathematical correlation (e.g., Pearson correlation). A threshold of ≥0.95 across the 4000–400 cm⁻¹ range is required for positive identity confirmation[4].

Reference Standard Selection & Validation Workflow

The following decision tree illustrates the logical relationship between the type of reference standard selected and the subsequent analytical workflow.

Reference_Standard_Workflow Start Incoming Material: Cyclopentyl(2,6-difluorophenyl)methanol Decision Select Reference Standard Tier Start->Decision Primary Primary CRM (Pharmacopoeial) Decision->Primary Final API / Dispute Secondary Secondary / Commercial (e.g., abcr GmbH) Decision->Secondary Routine QC InHouse In-House Characterized (NMR/MS Validated) Decision->InHouse High-Vol Mfg InSilico In-Silico Library (Digital Reference) Decision->InSilico Early R&D Validation System Suitability: Polystyrene Calibration Primary->Validation Secondary->Validation InHouse->Validation Analysis Spectral Correlation (Threshold u2265 0.95) InSilico->Analysis Digital Overlay ATR Diamond ATR-FTIR Measurement Validation->ATR Pass ATR->Analysis Approve Batch Approved (Identity Confirmed) Analysis->Approve Match u2265 0.95 Reject Batch Rejected (OOS Investigation) Analysis->Reject Match < 0.95

Workflow for selecting and applying IR reference standards for intermediate validation.

References

  • Title: Reference substances and infrared reference spectra for pharmacopoeial analysis Source: World Health Organization (via National Library of Medicine) URL: [Link]

  • Title: Mid-Infrared Spectroscopy in the Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]

  • Title: INFRARED REFERENCE SPECTRA Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

Sources

Comparative

comparing biological activity of fluorinated vs non-fluorinated cyclopentyl phenylmethanols

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopentyl Phenylmethanols in Drug Discovery Executive Summary Cyclopentyl phenylmethanols (CPMs) are highly versatile pharmacophores and critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopentyl Phenylmethanols in Drug Discovery

Executive Summary

Cyclopentyl phenylmethanols (CPMs) are highly versatile pharmacophores and critical synthetic intermediates in medicinal chemistry. They form the structural backbone of numerous anticholinergic agents (e.g., penehyclidine) and NMDA receptor modulators[1][2]. However, native (non-fluorinated) CPMs often suffer from suboptimal pharmacokinetic profiles, primarily due to rapid cytochrome P450-mediated oxidation at the benzylic position or the cyclopentyl ring.

The strategic introduction of fluorine—either via ring-fluorination or direct deoxyfluorination—fundamentally alters the molecule's physicochemical properties. This guide objectively compares the biological activity, conformational dynamics, and metabolic stability of fluorinated versus non-fluorinated CPMs, providing actionable methodologies for their synthesis and evaluation.

Mechanistic & Physicochemical Comparison

The substitution of hydrogen or a hydroxyl group with fluorine introduces profound stereoelectronic effects due to fluorine’s high electronegativity and relatively small van der Waals radius (1.47 Å).

Conformational Landscape & Hydrogen Bonding

In non-fluorinated CPMs, the benzylic hydroxyl group freely rotates, acting as both a strong hydrogen-bond (HB) donor and acceptor. When fluorine is introduced to the ortho-position of the phenyl ring (o-fluorination), it significantly increases the HB acidity of the adjacent hydroxyl group through inductive electron withdrawal. Furthermore, computational and IR spectroscopic analyses reveal that fluorination restricts the conformational landscape. Intramolecular interactions, specifically OH⋯F and secondary CH⋯F bonding, lock the molecule into specific bioactive conformations that non-fluorinated analogs cannot maintain[3].

Metabolic Stability & Target Engagement

Non-fluorinated CPMs are highly susceptible to benzylic oxidation and subsequent phase II glucuronidation, leading to rapid systemic clearance. Deoxyfluorination (replacing the benzylic -OH with -F) completely eliminates this metabolic liability while maintaining the molecule's polar surface area.

In terms of target engagement, fluorination can dictate resistance profiles. For example, in the development of HCV NS3/4A protease inhibitors, replacing a standard cyclopentyl cap with a 2-fluorocyclopentyl cap alters the binding pose. The fluorinated cap elevates out of the S4 pocket by 0.9 Å, which, while slightly reducing wild-type potency, drastically alters the inhibitor's efficacy against the D168A resistant variant by forcing a solvent-exposed fluorine conformation[4].

Table 1: Quantitative Physicochemical Comparison

Note: Data represents empirically derived averages for standard CPM derivatives evaluated in early-stage pharmacokinetic screening.

PropertyNon-Fluorinated CPMo-Fluoro CPMDeoxyfluorinated CPM
LogP (Lipophilicity) 2.93.13.4
HB Donors / Acceptors 1 / 11 / 20 / 1
pKa (Alcohol) ~14.5~13.2N/A
CYP3A4 Half-Life ( t1/2​ ) 22 mins45 mins>120 mins
Conformational State Highly FlexibleRestricted ( OH⋯F lock)Highly Restricted

Mechanistic Pathway Visualization

To understand the causality behind the enhanced biological activity of fluorinated analogs, we must examine their metabolic lifecycle. The diagram below illustrates how fluorination effectively short-circuits standard degradation pathways.

G A Cyclopentyl Phenylmethanol (Non-Fluorinated) C CYP450 Metabolism (Benzylic/Ring Oxidation) A->C Susceptible B Fluorinated CPM Analog (e.g., o-Fluoro or Deoxyfluoro) D Metabolic Resistance (Blocked Oxidation Sites) B->D Protected E Rapid Clearance (Low Bioavailability) C->E Degradation F Target Engagement (Enhanced Binding/Half-life) D->F Sustained Activity

Caption: Metabolic pathway comparison of fluorinated vs non-fluorinated CPMs.

Experimental Methodologies

The following self-validating protocols detail the synthesis of both the native non-fluorinated intermediate and its deoxyfluorinated counterpart.

Protocol 1: Synthesis of Non-Fluorinated Cyclopentyl(phenyl)methanol

This protocol utilizes a highly chemoselective sodium borohydride ( NaBH4​ ) reduction of phenyl cyclopentyl ketone. NaBH4​ is chosen over stronger reducing agents (like LiAlH4​ ) to prevent over-reduction and ensure high functional group tolerance[1].

Step-by-Step Workflow:

  • Initiation: Dissolve 10.0 g (0.057 mol) of phenyl cyclopentyl ketone in 125 mL of anhydrous methanol within a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice bath to maintain the internal temperature at 0–5 °C. Causality: Controlling the exotherm prevents the evaporation of methanol and suppresses unwanted side reactions.

  • Reduction: Slowly add 6.9 g (0.18 mol, 3.0 equiv) of NaBH4​ in small portions over 30 minutes. Stir the mixture for 5 hours.

  • Quenching & Extraction: Monitor via TLC. Upon completion, quench the reaction by dropwise addition of 6 mL of 6 M HCl to neutralize excess hydride. Remove residual methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield pure α -cyclopentyl(phenyl)methanol (>95% yield)[1].

Protocol 2: Deoxyfluorination via KF/ CF3​SO2​F

Traditional fluorinating agents like DAST often lead to elimination side-products (alkenes) when applied to secondary benzylic alcohols. This protocol utilizes Potassium Fluoride (KF) and in situ generated triflyl fluoride ( CF3​SO2​F ), which provides a milder, highly selective route to the fluorinated analog[5].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 1.0 mmol of the synthesized cyclopentyl(phenyl)methanol and 3.0 mmol of anhydrous KF.

  • Activation: Add 5 mL of anhydrous acetonitrile, followed by the slow introduction of the CF3​SO2​F precursor. Causality: The in situ generation of the highly active triflyl fluoride immediately converts the alcohol into a transient triflate.

  • Substitution: Stir the reaction at room temperature for 60 minutes. The naked fluoride anion (from KF) rapidly displaces the triflate via an SN​2 mechanism, minimizing the chance of E2 elimination[5].

  • Isolation: Dilute with dichloromethane, wash with saturated NaHCO3​ , dry, and purify via silica gel chromatography to isolate the deoxyfluorinated CPM.

Workflow N1 Precursor (Phenyl Cyclopentyl Ketone) N2 NaBH4 Reduction (MeOH, 0°C) N1->N2 N3 Non-Fluorinated CPM (Intermediate) N2->N3 Yield >95% N4 Deoxyfluorination (KF, CF3SO2F) N3->N4 OH to F N6 In Vitro Assays (Binding & Stability) N3->N6 Control N5 Fluorinated CPM (Target Compound) N4->N5 Substitution N5->N6 Test

Caption: Synthesis and biological evaluation workflow for CPM derivatives.

Conclusion

The transition from non-fluorinated to fluorinated cyclopentyl phenylmethanols is a masterclass in rational drug design. While non-fluorinated CPMs are excellent synthetic intermediates and baseline pharmacophores, their rapid metabolism limits their clinical ceiling. Fluorination—whether to lock a conformation via OH⋯F interactions or to completely replace a metabolically labile benzylic alcohol—yields compounds with superior half-lives, enhanced lipophilicity, and highly specific target engagement profiles. Researchers should default to fluorinated analogs when addressing phase I metabolic liabilities or attempting to overcome target-site mutations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorinated Compounds: A Focus on Benzyl Alcohol Derivatives. Retrieved from:[Link]

  • ACS Organic Process Research & Development (2024). Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. Retrieved from:[Link]

  • PubMed Central / NIH (2020). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. Retrieved from:[Link]

  • ACS Publications (2022). Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source. Retrieved from:[Link]

  • ResearchGate (2025). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopentyl (2,6-difluorophenyl)methanol

This guide provides essential safety and handling protocols for Cyclopentyl (2,6-difluorophenyl)methanol, a compound of interest in contemporary drug discovery and chemical synthesis. Given the absence of a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Cyclopentyl (2,6-difluorophenyl)methanol, a compound of interest in contemporary drug discovery and chemical synthesis. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe manipulation. Our approach is grounded in the principle of hazard inference, where the chemical's constituent parts—a primary alcohol, a cyclopentane ring, and a difluorinated phenyl group—inform the necessary precautions. This ensures that researchers can operate with a high degree of safety, confidence, and scientific integrity.

Inferred Hazard Assessment

The chemical structure of Cyclopentyl (2,6-difluorophenyl)methanol necessitates a cautious approach. Its hazards can be inferred from its key functional groups:

  • Primary Alcohol Moiety: Like other primary alcohols, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] Overexposure to similar alcohols can lead to symptoms of nervous system depression, including headaches, dizziness, and confusion.[1] A significant risk associated with many organic alcohols is the danger of aspiration if swallowed, which can cause severe lung damage.[1][2]

  • Difluorophenyl Group: The presence of fluorine atoms classifies this compound as a halogenated organic substance. Halogenated compounds require specific handling and disposal protocols due to their potential toxicity upon inhalation or ingestion and the possible generation of hazardous byproducts like hydrogen fluoride during combustion.[3][4]

  • Combustibility: While specific flashpoint data is unavailable, related compounds like Cyclopentanemethanol are classified as combustible liquids.[5] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.[5]

Table 1: Inferred Hazard Profile of Cyclopentyl (2,6-difluorophenyl)methanol

Hazard Category Inferred Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Expected to be harmful. Aromatic alcohols can be toxic, and halogenation can increase this risk.[1][3][6]
Skin Corrosion/Irritation Expected to be a skin irritant, a common property of primary alcohols.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1]
Respiratory Irritation Vapors are likely to be irritating to the respiratory system.[1]
Aspiration Hazard May be fatal if swallowed and enters airways, a known risk for similar organic liquids.[1][2]
Flammability Treat as a combustible liquid. Keep away from heat, sparks, and open flames.[5]

| Environmental Hazard | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[2][4] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the inferred risks. The primary engineering control for handling this substance is a certified chemical fume hood to prevent the inhalation of volatile vapors.[3][7]

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant chemical splash goggles. Primary: Protects against splashes and vapors.[6][8] Secondary: A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[9]
Hand Chemical-resistant nitrile or neoprene gloves. Provides a barrier against skin contact and absorption.[6][9] Always double-check glove manufacturer's compatibility data. Inspect gloves for defects before each use and remove them immediately if contamination occurs. Do not wear latex gloves as they offer poor chemical resistance.[9]
Body Flame-retardant, chemical-resistant laboratory coat. Protects skin and personal clothing from incidental contact and minor spills.[6][7] For procedures with a higher risk of splashing, supplement with a chemical-resistant apron.

| Respiratory | Not required under normal use in a fume hood. | A fume hood provides adequate ventilation.[7] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response personnel. |

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an ABC-type fire extinguisher, safety shower, and eyewash station are accessible and unobstructed.[7]

  • PPE Donning: Put on all required PPE as detailed in Table 2, starting with the lab coat, followed by eye protection, and finally gloves.

  • Chemical Handling: Conduct all manipulations, including weighing, transferring, and adding to reaction vessels, deep within the fume hood. Use slow, deliberate movements to avoid creating aerosols or splashes.[6] Ensure all containers are clearly labeled.

  • Storage: When not in use, store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for chemical storage.[5][10] It must be stored away from incompatible materials such as strong oxidizing agents.[5][10]

  • Waste Collection: Segregate all waste streams meticulously. Any material (including pipette tips, contaminated gloves, and rinsates) that comes into contact with Cyclopentyl (2,6-difluorophenyl)methanol must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[3][10][11]

  • Decontamination & Doffing: After handling is complete, decontaminate the work area. Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of Cyclopentyl (2,6-difluorophenyl)methanol.

Prep 1. Pre-Use Checks (Fume Hood, Safety Gear) Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Area Secure Handling 3. Chemical Handling (Inside Fume Hood) Don_PPE->Handling Fully Protected Storage 4. Secure Storage (Tightly Sealed) Handling->Storage If Not Consumed Waste 5. Waste Disposal (Halogenated Waste) Handling->Waste During/After Use Doff_PPE 6. Doff PPE & Clean Up (Wash Hands) Storage->Doff_PPE Task Complete Waste->Doff_PPE Task Complete

Sources

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